Product packaging for 3-Hydroxythiophene-2-carbonitrile(Cat. No.:CAS No. 57059-19-5)

3-Hydroxythiophene-2-carbonitrile

Cat. No.: B3053938
CAS No.: 57059-19-5
M. Wt: 125.15 g/mol
InChI Key: WAPUQRUUNVTMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxythiophene-2-carbonitrile (CAS 57059-19-5) is a solid heterocyclic compound with the molecular formula C5H3NOS and a molecular weight of 125.15 g/mol . This chemical serves as a versatile synthetic intermediate and valuable building block in organic chemistry and pharmaceutical research. The structural motif of the hydroxythiophene carbonitrile scaffold is of significant interest in medicinal chemistry, particularly in the development of novel compounds . Researchers utilize this and related structures in the synthesis of more complex molecules for various applications. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3NOS B3053938 3-Hydroxythiophene-2-carbonitrile CAS No. 57059-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxythiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NOS/c6-3-5-4(7)1-2-8-5/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPUQRUUNVTMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481525
Record name 2-Thiophenecarbonitrile, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57059-19-5
Record name 2-Thiophenecarbonitrile, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxythiophene-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a feasible synthetic pathway, experimental protocols, and the expected analytical characterization of the target compound.

Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the well-established Gewald reaction to construct the thiophene ring, yielding 2-aminothiophene-3-carbonitrile. This intermediate is then converted to the final product via a diazotization reaction followed by hydrolysis.

Synthesis_Pathway acetaldehyde Acetaldehyde gewald Gewald Reaction acetaldehyde->gewald malononitrile Malononitrile malononitrile->gewald sulfur Sulfur sulfur->gewald gewald_reagents Acetaldehyde + Malononitrile + Sulfur intermediate 2-Aminothiophene-3-carbonitrile gewald->intermediate diazotization Diazotization & Hydrolysis intermediate->diazotization final_product This compound diazotization->final_product Experimental_Workflow start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization purification->characterization product Final Product characterization->product Characterization_Logic sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

physical and chemical properties of 3-hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxythiophene-2-carbonitrile (CAS No. 57059-19-5) is a substituted thiophene of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its core physical and chemical properties, proposed synthetic routes, and potential biological significance by drawing parallels with closely related analogues. The information herein is intended to serve as a foundational resource for researchers, providing both established knowledge on the 3-hydroxythiophene scaffold and inferred properties of the title compound to guide future research and application.

Physicochemical Properties

PropertyValue (Inferred)Notes and References
Molecular Formula C₅H₃NOSCalculated
Molecular Weight 125.15 g/mol Calculated
Appearance Off-white to pale yellow solidBased on similar thiophene derivatives.
Melting Point Not availableFor comparison, methyl 3-hydroxythiophene-2-carboxylate has a melting point of 38-43 °C.
Boiling Point > 200 °C (decomposes)High boiling point expected due to polar functional groups. For comparison, 3-hydroxythiophene-2-carboxamide has a predicted boiling point of 343.8 °C at 760 mmHg.
Solubility Soluble in DMSO, DMF, and hot alcohols. Limited solubility in water and nonpolar solvents.Expected behavior for a polar heterocyclic compound.
pKa 6-8The hydroxyl group is expected to be acidic, influenced by the electron-withdrawing nitrile group.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the hydroxyl and nitrile groups on the aromatic thiophene ring.

Tautomerism

A key characteristic of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form. The position of this equilibrium is influenced by the solvent and the nature of other substituents on the ring.[1] For this compound, the electron-withdrawing nature of the nitrile group at the 2-position is expected to favor the enol (hydroxy) form.

A diagram illustrating the tautomeric equilibrium of this compound.

Reactivity
  • Acylation and Alkylation: The hydroxyl group can be readily acylated or alkylated under basic conditions. The enolate formed upon deprotonation is a soft nucleophile, and reactions with hard electrophiles will favor O-alkylation or O-acylation.[1]

  • Electrophilic Substitution: 3-Hydroxythiophenes are generally less reactive towards electrophiles than their pyrrole counterparts.[1] The presence of the electron-withdrawing nitrile group will further deactivate the ring towards electrophilic attack.

  • Nucleophilic Reactions: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or be reduced to an amine.

Experimental Protocols

Proposed Synthesis

A common and versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[2] While the direct synthesis of this compound via a Gewald approach is not explicitly reported, a plausible multi-step synthesis can be proposed starting from an appropriate β-keto nitrile, followed by diazotization of the resulting 2-aminothiophene and subsequent hydrolysis.

Step 1: Gewald Synthesis of 2-Amino-3-cyanothiophene derivative

This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

  • Reactants:

    • An appropriate α-mercaptoaldehyde or α-mercaptoketone.

    • Malononitrile.

    • Elemental Sulfur.

    • Base (e.g., morpholine, triethylamine).

    • Solvent (e.g., ethanol, DMF).

  • Procedure:

    • The α-mercapto carbonyl compound and malononitrile are dissolved in the solvent.

    • The base is added, and the mixture is stirred.

    • Elemental sulfur is added portion-wise.

    • The reaction mixture is heated to reflux for several hours and monitored by TLC.

    • Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.

    • Purification is achieved by recrystallization or column chromatography.

Step 2: Diazotization and Hydrolysis

The resulting 2-aminothiophene-3-carbonitrile can then be converted to the 3-hydroxy derivative.

  • Reactants:

    • 2-Aminothiophene-3-carbonitrile derivative.

    • Sodium nitrite.

    • Aqueous acid (e.g., H₂SO₄, HCl).

  • Procedure:

    • The aminothiophene is dissolved in aqueous acid at low temperature (0-5 °C).

    • A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

    • The resulting diazonium salt solution is then gently warmed to facilitate hydrolysis to the hydroxyl group.

    • The product is isolated by extraction and purified by chromatography.

synthesis_workflow start Start: α-Mercapto Carbonyl + Malononitrile gewald Gewald Reaction (Sulfur, Base, Heat) start->gewald amino_thiophene 2-Aminothiophene-3-carbonitrile gewald->amino_thiophene diazotization Diazotization (NaNO₂, aq. Acid, 0-5 °C) amino_thiophene->diazotization diazonium_salt Thiophene Diazonium Salt (Intermediate) diazotization->diazonium_salt hydrolysis Hydrolysis (Warming) diazonium_salt->hydrolysis final_product This compound hydrolysis->final_product metabolic_pathway parent 3-Hydroxythiophene- 2-carbonitrile p450 CYP450 Enzymes parent->p450 conjugation Phase II Conjugation (e.g., Glucuronidation) parent->conjugation s_oxide Thiophene-S-oxide (Reactive Metabolite) p450->s_oxide S-Oxidation epoxide Thiophene Epoxide (Reactive Metabolite) p450->epoxide Epoxidation s_oxide->conjugation epoxide->conjugation excretion Excretion conjugation->excretion

References

3-hydroxythiophene-2-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxythiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its nascent status in commercially available chemical catalogs, this document focuses on its fundamental properties, a detailed theoretical synthesis pathway, and potential applications. The information presented is curated for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this molecule.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its identity can be established through its molecular structure.

PropertyValueSource
Molecular Formula C₅H₃NOSCalculated
Molecular Weight 125.15 g/mol Calculated
IUPAC Name This compoundNomenclature Standard
Canonical SMILES C1=CSC(=C1O)C#NChemDraw
Physical State Expected to be a solid at room temperatureInferred from analogs

Note: The physical properties are estimations based on structurally similar compounds, such as other substituted hydroxythiophenes and thiophenecarbonitriles.

Proposed Synthesis Pathway

The synthesis of this compound can be theoretically achieved through a two-step process, commencing with the well-established Gewald reaction to form a key aminothiophene intermediate, followed by a diazotization and hydrolysis sequence.

Logical Workflow of the Proposed Synthesis

G Reactants Malononitrile + Sulfur + Acetaldehyde Gewald Gewald Reaction Reactants->Gewald Base (e.g., Morpholine) Ethanol Intermediate 2-Amino-5-methylthiophene-3-carbonitrile Gewald->Intermediate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Intermediate->Diazotization Diazonium Thiophene Diazonium Salt (Intermediate) Diazotization->Diazonium Hydrolysis Hydrolysis (H₂O, Δ) Diazonium->Hydrolysis Product 3-Hydroxy-5-methylthiophene-2-carbonitrile Hydrolysis->Product

Caption: Proposed two-step synthesis of a substituted this compound.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis of this compound.

Step 1: Synthesis of 2-Amino-3-cyanothiophene (Gewald Reaction)

Materials:

  • Malononitrile

  • Elemental Sulfur

  • A suitable aldehyde or ketone (e.g., acetaldehyde to yield 2-amino-5-methylthiophene-3-carbonitrile)

  • Base catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • To a solution of the aldehyde or ketone and malononitrile in the chosen solvent, add the base catalyst.

  • Stir the mixture at room temperature for a designated period to facilitate the Knoevenagel condensation.

  • Introduce elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Synthesis of this compound (Diazotization and Hydrolysis)

Materials:

  • 2-Amino-3-cyanothiophene derivative from Step 1

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • Dissolve the 2-aminothiophene-3-carbonitrile in a cooled aqueous solution of the acid (e.g., HCl or H₂SO₄) at 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0 and 5°C. The formation of the diazonium salt should be monitored.

  • After the addition is complete, continue stirring the mixture in the ice bath for a short period.

  • To induce hydrolysis of the diazonium salt, the reaction mixture is then gently heated. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, the mixture is cooled to room temperature.

  • The product, this compound, is then extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization to obtain the final pure compound.

Potential Applications in Research and Development

Thiophene-based heterocycles are privileged scaffolds in medicinal chemistry and materials science. This compound, with its reactive hydroxyl and cyano functionalities, presents several opportunities for further chemical modifications, making it a valuable building block for:

  • Drug Discovery: Serving as a core structure for the synthesis of novel compounds with potential therapeutic activities, including but not limited to kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The hydroxyl group can act as a hydrogen bond donor/acceptor, while the nitrile can be a key interaction point or be further transformed.

  • Materials Science: Use as a monomer or intermediate in the synthesis of organic semiconductors, conducting polymers, and dyes, where the electronic properties of the thiophene ring can be fine-tuned.

  • Chemical Biology: Development of molecular probes and labeling agents, leveraging the reactivity of its functional groups for conjugation to biomolecules.

Conclusion

While this compound is not a readily cataloged compound, this technical guide provides a robust theoretical framework for its synthesis and outlines its potential in various scientific domains. The detailed experimental protocols, based on well-established chemical transformations, offer a clear path for its preparation in a laboratory setting. Researchers and professionals in drug development and materials science can utilize this information as a foundational resource for exploring the chemical space and applications of this promising heterocyclic molecule.

Spectroscopic Analysis of 3-Hydroxythiophene-2-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-hydroxythiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic behavior based on known data from similar structures and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H47.0 - 7.5Doublet5.0 - 6.0
H56.8 - 7.2Doublet5.0 - 6.0
OH8.0 - 10.0Broad Singlet-

Note: Predictions are based on general principles of NMR spectroscopy and data from similar thiophene derivatives.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C290 - 100
C3150 - 160
C4120 - 125
C5125 - 130
CN115 - 120

Note: Predictions are based on established substituent effects on thiophene ring chemical shifts.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (H-bonded)3400 - 3200Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C≡N stretch2230 - 2210Strong
C=C stretch (aromatic)1600 - 1450Medium to Strong
C-O stretch1260 - 1180Strong

Note: Predicted values are based on characteristic vibrational frequencies of the functional groups.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Fragmentm/z (amu)
[M]⁺139
[M-HCN]⁺112
[M-CO]⁺111

Note: Predicted fragmentation is based on typical electron ionization (EI) behavior of aromatic nitriles and phenols.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) as a hard ionization technique to induce fragmentation. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight, and the fragmentation pattern gives structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected connectivity of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Caption: Chemical structure and atom connectivity of this compound.

solubility of 3-hydroxythiophene-2-carbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-hydroxythiophene-2-carbonitrile in various solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on equipping researchers with the necessary theoretical and practical frameworks to conduct their own solubility assessments. The guide covers theoretical prediction methods, detailed experimental protocols, and data presentation strategies.

Introduction to the Importance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug discovery and development. It significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, which belongs to the versatile class of thiophene derivatives known for their diverse biological activities, understanding its solubility profile is a fundamental prerequisite for any further pharmacological investigation.[1][2][3][4][5] Thiophene and its derivatives are generally soluble in organic solvents like ether and alcohol but are typically insoluble in water.[3][4]

Theoretical Prediction of Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility. These in silico methods are cost-effective and can guide solvent selection for experimental studies.

Several approaches are available for predicting the solubility of organic molecules:

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical and machine learning algorithms to correlate the chemical structure of a compound with its physical properties, including solubility.[6][7] Machine learning models like random forests and deep neural networks have shown significant promise in accurately predicting solubility in various organic solvents.[6][8]

  • Thermodynamic Models: Methods like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) are based on thermodynamic principles and can predict solubility from the molecular structure.[6] The Abraham solvation equation is another commonly used method that relies on a set of descriptors for both the solute and the solvent to estimate solubility.[9]

  • Physics-Based Models: These models use fundamental physics principles to predict solubility, though they can be computationally intensive.[10]

These predictive tools can help in the rational selection of solvents for experimental determination, saving time and resources.

Experimental Determination of Solubility

The most accurate way to determine the solubility of this compound is through experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[11]

General Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions using a suitable analytical method like UV-Vis spectroscopy or HPLC.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

    • Measure the analytical response of the diluted sample.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the solubility by taking into account the dilution factor.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Water25HPLC-UV
e.g., Ethanol25HPLC-UV
e.g., Acetone25HPLC-UV
e.g., DMSO25HPLC-UV
... (add other solvents)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_end Data Reporting start Start add_solid Add excess this compound to solvent start->add_solid seal_vial Seal vial add_solid->seal_vial shake Agitate at constant temperature (24-48h) seal_vial->shake settle Allow solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter dilute Dilute filtered sample filter->dilute calibrate Prepare standards & generate calibration curve measure Measure sample concentration (HPLC/UV-Vis) calibrate->measure dilute->measure calculate Calculate solubility measure->calculate report Record data in table calculate->report end End report->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

Quantum Chemical Insights into 3-Hydroxythiophene-2-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 3-hydroxythiophene-2-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular properties, predicted reactivity, and spectroscopic signatures through computational modeling. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes data from closely related thiophene derivatives to provide a robust theoretical framework.

Introduction

Thiophene derivatives are a cornerstone in the development of novel therapeutic agents and functional organic materials. The unique electronic properties of the thiophene ring, combined with the functionalization by hydroxyl and carbonitrile groups, make this compound a promising scaffold. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable tools for predicting the behavior of such molecules, guiding synthetic efforts, and elucidating structure-activity relationships. This guide will delve into the optimized geometry, electronic structure, and vibrational analysis of this compound, based on established computational methodologies.

Methodology for Quantum Chemical Calculations

The computational data presented herein is based on methodologies frequently employed for similar thiophene derivatives, providing a reliable theoretical model.

Computational Details:

All calculations are theoretically performed using the Gaussian 09 software package. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2][3] A 6-311++G(d,p) basis set is typically used for such calculations to ensure a high degree of accuracy for both geometric and electronic properties.[1][2] Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to allow for the prediction of the infrared (IR) spectrum.

The workflow for a typical quantum chemical analysis of a novel thiophene derivative is outlined below.

G cluster_0 Computational Workflow mol_design Molecular Structure Input (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_design->geom_opt freq_calc Frequency Calculation & Vibrational Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop spec_sim Spectra Simulation (IR, Raman, UV-Vis) freq_calc->spec_sim data_analysis Data Analysis & Interpretation elec_prop->data_analysis spec_sim->data_analysis

A typical workflow for quantum chemical calculations.

Predicted Molecular Properties

Optimized Molecular Geometry

The optimization of the molecular structure of this compound is the first step in its computational analysis. Based on studies of similar thiophene derivatives, the thiophene ring is expected to be largely planar.[4] The bond lengths and angles will be influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group. For comparison, in a related molecule, methyl-3-aminothiophene-2-carboxylate, the C-S bond lengths are in the range of 1.7113(19)–1.7395(16) Å.[5] Similar ranges are anticipated for this compound.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value RangeReference Compound(s)
C-S Bond Length (Å)1.71 - 1.75Methyl-3-aminothiophene-2-carboxylate[5]
C=C Bond Length (Å)1.35 - 1.45Thiophene Derivatives[6]
C-C Bond Length (Å)1.40 - 1.50Thiophene Derivatives[6]
C≡N Bond Length (Å)~1.15General Nitriles
C-O Bond Length (Å)~1.36Phenolic Compounds
O-H Bond Length (Å)~0.96Phenolic Compounds
Thiophene Ring Angles (°)110 - 130Methyl-3-aminothiophene-2-carboxylate[5]
Tautomerism

It is important to note that 3-hydroxythiophenes can exist in equilibrium with their thiophen-3(2H)-one tautomers.[7][8] The relative stability of these tautomers is solvent-dependent.[7][8] Computational studies can predict the energies of both tautomers to determine the more stable form under different conditions.

Tautomerism cluster_0 Tautomeric Equilibrium This compound thiophen-3(2H)-one-2-carbonitrile G cluster_1 Molecular Docking Workflow ligand_prep Ligand Preparation (3D Structure Generation) docking Docking Simulation (Predict Binding Pose) ligand_prep->docking receptor_prep Receptor Preparation (Protein Structure) receptor_prep->docking scoring Scoring & Analysis (Binding Affinity) docking->scoring lead_opt Lead Optimization scoring->lead_opt

References

Potential Biological Activities of 3-Hydroxythiophene-2-carbonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide delves into the potential biological activities of a specific derivative, 3-hydroxythiophene-2-carbonitrile, and its closely related analogues. While research on the unsubstituted parent compound is limited, extensive studies on its derivatives have revealed significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document aims to provide a comprehensive overview of the existing research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action to support further drug discovery and development efforts.

Introduction

Thiophene and its derivatives have garnered considerable attention in the field of medicinal chemistry due to their wide spectrum of biological activities. These heterocyclic compounds are key components in a variety of FDA-approved drugs.[1] The this compound core, in particular, offers a unique combination of a nucleophilic hydroxyl group and an electrophilic nitrile group, making it a versatile building block for the synthesis of diverse molecular architectures with potential therapeutic applications. This whitepaper will explore the documented anticancer, antimicrobial, and anti-inflammatory properties of compounds derived from this core structure.

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold and its derivatives is often achieved through multicomponent reactions, such as the Gewald reaction. This approach allows for the efficient, one-pot synthesis of substituted thiophenes from simple starting materials.[1] For instance, the reaction of an α-halo-ketone, a compound with an active methylene group (like malononitrile), and elemental sulfur in the presence of a base is a common strategy.

A general workflow for the synthesis of substituted 2-aminothiophene-3-carbonitriles, which can be precursors to this compound derivatives, is depicted below.

Gewald_Reaction_Workflow Ketone α-Halo Ketone Reaction Gewald Reaction Ketone->Reaction Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Organic Base (e.g., Morpholine) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction Medium Product Substituted 2-Aminothiophene -3-carbonitrile Reaction->Product

Figure 1: Generalized workflow for the Gewald synthesis of 2-aminothiophene precursors.

Anticancer Activity

Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or cellular processes critical for cancer cell growth and survival.

Inhibition of PD-1/PD-L1 Interaction

A novel class of compounds based on the 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold has been designed and evaluated as small molecule inhibitors of the programmed death-ligand 1 (PD-L1).[2][3] These compounds act as PD-L1 antagonists, disrupting the interaction with its receptor, PD-1, which is a critical immune checkpoint pathway exploited by cancer cells to evade the immune system.

Compound IDModificationTarget Cell LineIC50 (µM)Reference
BMS1166 (Reference) -Various-[2][3]
2-hydroxy-4-phenylthiophene-3-carbonitrile derivative Phenyl group at C4hPD-L1 expressing cellsComparable to BMS1166[2][3]
Cytotoxic Activity Against Cancer Cell Lines

Various thiophene derivatives incorporating the carbonitrile moiety have been synthesized and evaluated for their cytotoxic effects. For example, a series of tetrahydrobenzo[b]thiophene-3-carbonitriles showed significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines.[4]

Compound ClassTarget Cell LineIC50 (µM)Reference
Tetrahydrobenzo[b]thiophene-3-carbonitrile derivativesMCF7 (Breast Cancer)11.42 - 65.20[4]
HepG2 (Liver Cancer)13.73 - 71.21[4]
Thienopyrimidine derivativesHepG2 (Liver Cancer)3.105 - >50[5]
PC-3 (Prostate Cancer)2.15 - >50[5]
Phenyl-thiophene-carboxamide derivativesHep3B (Liver Cancer)5.46 - 12.58[6]

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF7, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 104 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Measure Measure absorbance Solubilize->Measure Calculate Calculate IC50 values Measure->Calculate

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Thiophene derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence of the thiophene ring, often in combination with other heterocyclic systems, contributes to their antimicrobial efficacy.

Antibacterial and Antifungal Activity

Studies on various thiophene derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Thiophene derivativesAcinetobacter baumannii (Colistin-Resistant)16 - 32 (MIC50)[7]
Escherichia coli (Colistin-Resistant)8 - 32 (MIC50)[7]
3-Halobenzo[b]thiophenesGram-positive bacteria & yeast16[8]
3-Alkylidene-2-indolone derivatives with thiophene moietyStaphylococcus aureus0.5[9]

The minimum inhibitory concentration (MIC) of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a specific concentration (e.g., 5 x 105 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Thiophene-based compounds have shown promise as anti-inflammatory agents, with mechanisms often involving the inhibition of key inflammatory mediators and pathways.[10]

Inhibition of Nitric Oxide (NO) Production

Several thiophene derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation.

Compound ClassCell LineNO Inhibition (%)Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivativesLPS-stimulated RAW 264.7 macrophagesup to 87.07[11]

The inhibitory effect of compounds on NO production is commonly measured using the Griess assay.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the test compounds for a short period before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for 24 hours to allow for NO production.

  • Griess Reagent Addition: The cell culture supernatant is collected, and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

  • Absorbance Measurement: The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Modulation of Inflammatory Signaling Pathways

Some thiophene derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11][12]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 MAPK->Pro_inflammatory NFkB->Pro_inflammatory Thiophene Thiophene Derivative Thiophene->MAPK Inhibits Thiophene->NFkB Inhibits

Figure 3: Potential anti-inflammatory mechanism of thiophene derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. The available data, primarily from studies on substituted analogues, highlight significant potential in anticancer, antimicrobial, and anti-inflammatory applications. Future research should focus on the systematic evaluation of the unsubstituted parent compound to establish a baseline of its biological activity. Further derivatization, guided by structure-activity relationship (SAR) studies, could lead to the development of more potent and selective drug candidates. Investigating the detailed molecular mechanisms and identifying specific protein targets will be crucial for the successful translation of these findings into clinical applications. The versatility of the thiophene core suggests that novel compounds with improved efficacy and safety profiles are within reach.

References

The Emergence of 3-Hydroxythiophene-2-carbonitrile: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Review for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among the vast landscape of thiophene derivatives, 3-hydroxythiophene-2-carbonitrile and its analogues are emerging as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth review of the synthesis, chemical properties, and burgeoning applications of this heterocyclic motif, with a particular focus on its role in the development of novel therapeutics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis and Chemical Properties

The synthesis of 3-hydroxythiophene-2-carbonitriles can be approached through several synthetic strategies, most notably through modifications of the versatile Gewald reaction, which is a cornerstone for the preparation of 2-aminothiophenes.[2][3] These 2-amino-substituted thiophenes serve as key intermediates that can be converted to the desired 3-hydroxy derivatives.

While a direct, high-yield synthesis for the parent this compound is not extensively detailed in the literature, a reliable method can be adapted from the synthesis of its substituted derivatives, such as 4-phenyl-2-hydroxythiophene-3-carbonitrile.[4] This involves the hydrolysis of a 2-aminothiophene precursor.

Table 1: Physicochemical and Analytical Data for a Representative 2-Hydroxy-4-phenylthiophene-3-carbonitrile

PropertyValueReference
Molecular FormulaC₁₁H₇NOS[4]
Purity (by HPLC)>95%[4]
High-Resolution Mass Spectrometry (HRMS)Data available in reference[4]

Note: The data presented is for 2-hydroxy-4-phenylthiophene-3-carbonitrile, a structurally similar and well-characterized derivative.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (A Gewald Reaction Adaptation)

This procedure is a foundational step for obtaining the precursor to the target molecule.

Materials:

  • Acetophenone

  • Malononitrile

  • Elemental Sulfur

  • Dichloromethane (DCM)

  • Ammonium Acetate

  • Methanol

Procedure:

  • A mixture of acetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol) is heated at 60°C for 7 hours.[3]

  • After cooling, 30 mL of dichloromethane is added.[3]

  • The organic phase is washed twice with 20 mL of water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

  • The resulting 2-(1-phenylethylidene)malononitrile is recrystallized from methanol.[3]

  • The purified ylidene and elemental sulfur (1.2 equivalents) are suspended in tetrahydrofuran (THF). A catalytic amount of a suitable base (e.g., triethylamine or morpholine) is added, and the reaction is stirred, typically at room temperature or with gentle heating, until completion (monitored by TLC).

  • The reaction mixture is then worked up to isolate the 2-amino-4-phenylthiophene-3-carbonitrile.[3]

Synthesis of 4-(4-Fluorophenyl)-2-hydroxythiophene-3-carbonitrile (Hydrolysis of a 2-Aminothiophene Precursor)

This protocol details the conversion of a 2-aminothiophene derivative to the corresponding 2-hydroxythiophene, a method that can be adapted for the synthesis of the core topic molecule.[4]

Materials:

  • Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

  • Ethanol (EtOH)

  • Sodium metal

  • Water

  • Hydrochloric acid (37% aqueous)

Procedure:

  • To a refluxing and stirred solution of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (9.83 mmol) in 20 mL of ethanol, a solution of sodium (19.7 mmol) in 20 mL of ethanol is added dropwise.[4]

  • The reaction mixture is stirred for 4 hours while maintaining reflux.[4]

  • Subsequently, the mixture is cooled to room temperature, and 80 mL of water is added. The mixture is stirred for 1 hour at room temperature.[4]

  • The crude product is filtered, and the filtrate is acidified with 37% aqueous HCl to a pH of 2.[4]

  • The resulting precipitate is collected by filtration and dried to yield 4-(4-fluorophenyl)-2-hydroxythiophene-3-carbonitrile.[4]

Applications in Drug Development: A Case Study in Immuno-Oncology

Recent groundbreaking research has identified derivatives of this compound as potent small molecule inhibitors of the programmed death-ligand 1 (PD-L1).[4][5] This discovery has significant implications for the development of new cancer immunotherapies.

Mechanism of Action: PD-L1 Dimerization

Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction sterically, these small molecule inhibitors function by inducing the dimerization of PD-L1 on the cell surface.[4][5] This dimerization prevents PD-L1 from engaging with its receptor, PD-1, on T-cells, thereby restoring the anti-tumor immune response.

Table 2: Biological Activity of a Representative 2-Hydroxy-4-phenylthiophene-3-carbonitrile Derivative as a PD-L1 Inhibitor

Assay TypeTargetActivity MetricValueReference
PD-1/PD-L1 Blockade AssayHuman PD-L1Comparable to BMS1166-[4]
Cellular Reporter AssayJurkat T-cells & aAPCsLuciferase signal increase-[4][5]

Note: The specific quantitative values for IC50 or other metrics were not provided in the abstract, but the activity was confirmed to be comparable to a known potent inhibitor.

Visualizing the Molecular Landscape

To better understand the processes involved with this compound and its derivatives, the following diagrams illustrate key synthetic and signaling pathways.

Synthetic Pathway from Gewald Reaction Precursor

G A α-Methylene Ketone + Malononitrile + Sulfur B 2-Aminothiophene-3-carbonitrile (Gewald Product) A->B Gewald Reaction (Base catalyst) C This compound B->C Diazotization followed by Hydrolysis or Direct Hydrolysis

Caption: Synthetic route to this compound.

Experimental Workflow for PD-L1 Inhibition Assay

G cluster_0 Cell-Based Assay cluster_1 Outcome A Co-culture Jurkat T-cells (PD-1+) and aAPCs (PD-L1+) B Add this compound Derivative A->B C Incubation B->C D Measure Luciferase Activity C->D E Increased Luciferase Signal D->E Indicates F PD-1/PD-L1 Interaction Blocked

Caption: Workflow for assessing PD-L1 inhibition.

Signaling Pathway of PD-L1 Inhibition

G cluster_0 T-Cell cluster_1 Tumor Cell T-Cell T-Cell Tumor Cell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Interaction (Inhibited) Dimer PD-L1 Dimer PDL1->Dimer Inhibitor Thiophene Inhibitor Inhibitor->PDL1 binds & induces dimerization TCR TCR MHC MHC TCR->MHC T-Cell Activation

Caption: Mechanism of PD-L1 inhibition by thiophene derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery. The recent identification of their role as small molecule inhibitors of PD-L1 opens up new avenues for the development of orally bioavailable cancer immunotherapies. Further research into the optimization of their synthesis, elucidation of their structure-activity relationships, and exploration of their efficacy in preclinical and clinical settings is highly warranted. This technical guide serves as a foundational resource to stimulate and support these future endeavors.

References

Methodological & Application

Synthesis of Novel Bioactive Derivatives from 3-Hydroxythiophene-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 3-hydroxythiophene-2-carbonitrile. This versatile scaffold serves as a key starting material for the generation of a diverse range of heterocyclic compounds with significant potential in drug discovery, particularly in the development of anticancer agents and kinase inhibitors.

Introduction

This compound exists in equilibrium with its tautomeric form, 2-amino-3-cyanothiophene. This reactivity is harnessed in the Gewald reaction, a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes. These intermediates are pivotal for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which have demonstrated potent biological activities. The thiophene core is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1]

Synthetic Applications and Biological Significance

Derivatives of this compound are particularly valuable as precursors for compounds targeting key signaling pathways implicated in cancer progression. The synthesized thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt, all of which are critical nodes in oncogenic signaling.[2][3] By targeting these kinases, these novel compounds can disrupt tumor cell proliferation, survival, and angiogenesis.

Experimental Protocols

General Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitriles via Gewald Reaction

This protocol describes a general one-pot synthesis of 2-aminothiophene-3-carbonitrile derivatives, the foundational intermediates.

Materials:

  • Appropriate ketone or aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine or triethylamine (catalytic amount)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • To a solution of the ketone/aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine or triethylamine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.

  • Add elemental sulfur (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (for ethanol) or to 50-60 °C (for DMF) and stir for 4-6 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2-aminothiophene-3-carbonitrile derivative.[5]

Synthesis of Substituted Thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol outlines the cyclization of 2-aminothiophene-3-carbonitrile derivatives to form the biologically active thieno[2,3-d]pyrimidine core.

Materials:

  • 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (1.0 eq)

  • Formic acid or an appropriate orthoester (e.g., triethyl orthoformate)

  • Acetic anhydride (optional, for subsequent acylation)

  • Appropriate amine (for substitution at the 4-position)

Procedure:

  • Reflux a mixture of the 2-aminothiophene-3-carbonitrile derivative (1.0 eq) in an excess of formic acid for 8-12 hours.[6]

  • Alternatively, heat the aminothiophene with triethyl orthoformate and a catalytic amount of acetic anhydride.

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate thieno[2,3-d]pyrimidin-4(3H)-one.

  • For further derivatization, the intermediate can be chlorinated using phosphoryl chloride (POCl₃) to yield a 4-chloro-thieno[2,3-d]pyrimidine.

  • The 4-chloro derivative can then be reacted with a variety of amines in a suitable solvent (e.g., isopropanol, DMF) in the presence of a base (e.g., diisopropylethylamine) to introduce diverse substituents at the 4-position, yielding the final bioactive compounds.[7]

Quantitative Data

The following tables summarize the biological activity of representative novel derivatives synthesized from this compound precursors.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
TP-1 HepG2 (Liver Cancer)7.5[2]
TP-2 PC-3 (Prostate Cancer)9.2[2]
TP-3 MCF-7 (Breast Cancer)5.8[8]
TP-4 HT-29 (Colon Cancer)11.3[8]
5a MDA-MB-435 (Melanoma)Growth Percent = -31.02%[9][10]
4s HOP-92 (Lung Cancer)Growth Percent = 51.19%[9]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
TPK-1 VEGFR-20.075[2]
TPK-2 Akt-14.60[2]
TPK-3 EGFR0.68[8]
TPK-4 FLT332.435[8][11]

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and evaluation of novel derivatives.

Targeted Signaling Pathway

G cluster_pathway Simplified Oncogenic Signaling Pathway GF Growth Factor EGFR EGFR/VEGFR GF->EGFR PI3K PI3K EGFR->PI3K Angiogenesis Angiogenesis EGFR->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibitor->Akt

Caption: Inhibition of key oncogenic signaling pathways by thiophene derivatives.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., VEGFR-2, Akt) using a luminescence-based assay.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor compound in 100% DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • Inhibitor compound at various concentrations

    • Recombinant kinase

    • Kinase-specific substrate

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), as recommended by the assay kit manufacturer.

  • Detection: Add the luminescent detection reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Measurement: Incubate the plate for a further 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12][13]

References

Application Notes: The Gewald Reaction in the Synthesis of Bioactive Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Gewald reaction is a robust and versatile multicomponent reaction used for the synthesis of highly substituted 2-aminothiophenes.[1] This reaction is of paramount importance to researchers, particularly in the field of medicinal chemistry and drug development, as it provides efficient access to thiophene cores that are prevalent in a wide array of biologically active compounds.[2][3] While the user's query mentioned 3-hydroxythiophene-2-carbonitrile, it is important to clarify that this compound represents a class of thiophene derivatives that are typically the products of, or are synthesized from precursors made via, Gewald-type reactions, rather than being starting materials for the reaction itself.

The core utility of the Gewald reaction lies in its ability to construct the thiophene ring from simple acyclic precursors: a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[1][4] The resulting 2-amino-3-cyano or 2-amino-3-alkoxycarbonylthiophenes are invaluable synthetic intermediates, primarily used as building blocks for the construction of fused heterocyclic systems like thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines.[5][6][7] These fused systems are recognized as privileged scaffolds in drug discovery, forming the core of molecules designed as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[7][8]

This document provides detailed protocols and application notes on the use of Gewald-type reactions to synthesize thiophene precursors and their subsequent transformation into medicinally relevant compounds.

Part 1: The Gewald Reaction Mechanism

The Gewald reaction proceeds through a sequence of steps, beginning with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] The resulting α,β-unsaturated nitrile intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. Microwave irradiation has been shown to be beneficial, often improving reaction yields and reducing reaction times.[1]

Caption: General mechanism of the Gewald aminothiophene synthesis.

Part 2: Application in the Synthesis of Thieno[3,2-d]pyrimidine Scaffolds

A primary application for Gewald products in drug development is the synthesis of thieno[3,2-d]pyrimidines. The 2-amino and 3-carbonitrile (or 3-carboxylate) functionalities of the thiophene product serve as ideal handles for the annulation of a pyrimidine ring. This two-step workflow is a cornerstone for creating libraries of compounds for screening against various biological targets.

Workflow_Thienopyrimidine cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Pyrimidine Annulation Reactants Ketone + Malononitrile + Sulfur + Base (e.g., Diethylamine) Gewald Gewald Reaction (Protocol 1) Reactants->Gewald Thiophene 2-Amino-3-cyanothiophene Derivative Gewald->Thiophene Cyclization Cyclization Reaction (Protocol 2) Thiophene->Cyclization Precursor Reagents_Cyclization Formic Acid or Triethyl Orthoformate Reagents_Cyclization->Cyclization Thienopyrimidine Thieno[3,2-d]pyrimidin-4-one Scaffold Cyclization->Thienopyrimidine Application Bioactive Molecule (e.g., Kinase Inhibitor) Thienopyrimidine->Application Further Functionalization

Caption: Workflow for synthesizing bioactive thienopyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

This protocol describes a representative Gewald reaction for the synthesis of a 2-aminothiophene precursor.

Materials:

  • Acetophenone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Diethylamine (0.5 eq)

  • Ethanol (Solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (1.0 eq), malononitrile (1.0 eq), and ethanol (30 mL).

  • Stir the mixture at room temperature and add diethylamine (0.5 eq) dropwise.

  • Add elemental sulfur (1.1 eq) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiophene-3-carbonitrile.

Protocol 2: Synthesis of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one

This protocol details the cyclization of the 2-aminothiophene precursor to form the thienopyrimidine core.[6]

Materials:

  • 2-Amino-4-phenylthiophene-3-carbonitrile (1.0 eq)

  • Formic acid (85-90%)

Procedure:

  • Place 2-amino-4-phenylthiophene-3-carbonitrile (1.0 eq) in a 50 mL round-bottom flask.

  • Add an excess of formic acid (e.g., 10-15 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture onto crushed ice. A precipitate will form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Data Presentation: Representative Yields in Gewald Reactions

The Gewald reaction is known for its good to excellent yields with a variety of substrates. The table below summarizes typical yields for the synthesis of different 2-aminothiophenes.

Carbonyl CompoundActive Methylene NitrileBaseYield (%)Reference
CyclohexanoneMalononitrileMorpholine80-90%[4]
AcetoneEthyl CyanoacetateDiethylamine75%[4]
4-ChloroacetophenoneMalononitrileTriethylamine~85%[9]
CyclopentanoneEthyl CyanoacetateMorpholine79%[4]
PropiophenoneMalononitrilePiperidine51%[4]

Application in Drug Discovery: Inhibition of Signaling Pathways

Thiophene derivatives, particularly thieno[3,2-d]pyrimidines, are potent inhibitors of various protein kinases involved in cell signaling pathways critical to cancer proliferation and angiogenesis. For example, they have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can inhibit downstream signaling, leading to a reduction in tumor growth and metastasis.

Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Cell Proliferation, Angiogenesis, Survival ERK->Response Activates Transcription Inhibitor Thienopyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes: 3-Hydroxythiophene-2-carbonitrile as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiophene-2-carbonitrile and its derivatives, particularly the analogous 2-aminothiophenes, are privileged heterocyclic scaffolds in medicinal chemistry. The inherent reactivity of the thiophene ring, coupled with the functional handles of the hydroxyl and nitrile groups, makes it an ideal starting material for the synthesis of a diverse array of bioactive molecules. This document provides an overview of the applications of this building block in the development of pharmaceuticals, with a focus on anticancer agents that function as kinase inhibitors. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development in this promising area.

Key Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated significant potential in targeting key signaling pathways implicated in cancer. By serving as a core structure, this building block has been successfully elaborated into potent inhibitors of various protein kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Anticancer Activity: Kinase Inhibition

A prominent application of this scaffold is in the development of thieno[3,2-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity. These compounds are bioisosteres of purines and can effectively compete for the ATP-binding site of various kinases.

Signaling Pathway of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors:

The diagram below illustrates the mechanism of action of thieno[3,2-d]pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_0 Thieno[3,2-d]pyrimidine Derivative cluster_1 Kinase Targets cluster_2 Cellular Processes cluster_3 Downstream Effectors Drug Thieno[3,2-d]pyrimidine CDK CDK1/CDK2 Drug->CDK EGFR EGFR Drug->EGFR Caspase9 Caspase-9 Activation Drug->Caspase9 Induces G1_S_Transition G1/S Phase Transition CDK->G1_S_Transition G2_M_Transition G2/M Phase Transition CDK->G2_M_Transition Proliferation Cell Proliferation EGFR->Proliferation Apoptosis Apoptosis Caspase9->Apoptosis Gewald_Reaction_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Ketone Ketone/Aldehyde Reaction One-pot reaction in Ethanol Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base (e.g., Diethylamine) Base->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Product 2-Aminothiophene-3-carbonitrile Recrystallization->Product Thienopyrimidine_Synthesis_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Aminothiophene 2-Aminothiophene-3-carbonitrile Reaction Reflux in excess Formamide Aminothiophene->Reaction Formamide Formamide Formamide->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Product Thieno[3,2-d]pyrimidin-4-amine Washing->Product

Application Notes and Protocols: 3-Hydroxythiophene-2-carbonitrile in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of 3-hydroxythiophene-2-carbonitrile in Dye-Sensitized Solar Cells (DSSCs)

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound serves as a versatile precursor for the synthesis of novel organic dyes for Dye-Sensitized Solar Cells (DSSCs). Its electron-rich thiophene core, coupled with the electron-withdrawing nitrile group and a reactive hydroxyl group, provides an excellent scaffold for designing donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) sensitizers. These dyes are crucial components in DSSCs, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. The structural versatility of thiophene-based dyes allows for fine-tuning of their photophysical and electrochemical properties to achieve high power conversion efficiencies.

Data Presentation: Performance of Thiophene-Based Dyes in DSSCs

While specific data for dyes directly derived from this compound is limited in publicly available literature, the performance of various other thiophene-based dyes provides a strong benchmark for their potential. The following table summarizes the photovoltaic performance of representative thiophene-based dyes under standard AM 1.5 illumination.

Dye DesignationPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
Dye 1 (dithieno[3,2-b:2′,3′-d] thiophene-2-cyanoacrylic acid based)0.30.71.2N/A[1]
2,3-Disubstituted Thiophene Dyes4.11 - 6.15Higher than 2-substituted analoguesN/AN/A[2]
Thieno[3,4-b]thiophene-based Dyesup to 5.31N/AN/AN/A[3]
[1]Benzothieno[3,2-b]benzothiophene-Based DyesGood general performanceN/AN/AN/A[4]

Note: The performance of DSSCs is highly dependent on various factors including the dye structure, semiconductor material, electrolyte composition, and fabrication conditions. The data presented here is for comparative purposes.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis of thiophene-based dyes and the fabrication of DSSCs as described in the literature. These can be adapted for dyes derived from this compound.

1. Synthesis of a Hypothetical D-A-π-A Dye using this compound

This protocol outlines a potential synthetic route to a donor-acceptor-π-acceptor (D-A-π-A) dye starting from this compound.

  • Step 1: Synthesis of the Thiophene-Based π-Bridge.

    • Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).

    • Add a donor moiety (e.g., a triphenylamine derivative with a reactive group) and a catalyst (e.g., piperidine).

    • Reflux the mixture for a specified time (e.g., 16 hours) under an inert atmosphere (e.g., nitrogen).[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., hexane).

    • Filter and wash the precipitate to obtain the intermediate product.

  • Step 2: Introduction of the Acceptor Group.

    • Dissolve the intermediate product from Step 1 in a suitable solvent.

    • Add an acceptor molecule with a reactive aldehyde or ketone group (e.g., 4-formylbenzoic acid).

    • Add a catalyst and reflux the mixture.

    • After the reaction is complete, purify the final dye product using column chromatography.

2. Fabrication of Dye-Sensitized Solar Cells

This protocol describes the general steps for constructing a DSSC using a synthesized thiophene-based dye.

  • Preparation of TiO₂ Photoanode:

    • Prepare a TiO₂ paste by suspending TiO₂ nanoparticles in a suitable solvent.

    • Coat a transparent conductive oxide (TCO) glass substrate with the TiO₂ paste using a technique like screen printing or doctor-blading.

    • Sinter the TiO₂-coated substrate at high temperatures (e.g., 450-500 °C) to form a mesoporous film.

  • Dye Sensitization:

    • Prepare a dye solution by dissolving the synthesized thiophene-based dye in a suitable organic solvent (e.g., a mixture of acetonitrile and tert-butanol).

    • Immerse the cooled TiO₂ photoanode into the dye solution for a sufficient time (e.g., 12-24 hours) to ensure complete dye adsorption.

    • Rinse the dye-sensitized photoanode with the solvent to remove any non-adsorbed dye molecules.

  • Assembly of the DSSC:

    • Prepare a counter electrode, typically by depositing a thin layer of platinum on a TCO glass substrate.

    • Assemble the dye-sensitized photoanode and the counter electrode in a sandwich-like configuration, separated by a thin polymer sealant.

    • Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple) into the space between the electrodes through pre-drilled holes in the counter electrode.

    • Seal the holes to prevent electrolyte leakage.

3. Characterization of DSSCs

  • Photovoltaic Measurement:

    • Use a solar simulator with a standard AM 1.5G spectrum at an intensity of 100 mW/cm².

    • Measure the current-voltage (I-V) characteristics of the fabricated DSSC using a source meter.

    • From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements to investigate the charge transfer processes at the TiO₂/dye/electrolyte interface.

    • This analysis provides insights into the electron lifetime and charge recombination resistance, which are critical for understanding the device performance.

Mandatory Visualization

G cluster_synthesis Dye Synthesis Workflow cluster_fabrication DSSC Fabrication Workflow cluster_characterization Device Characterization start This compound reflux1 Reflux start->reflux1 donor Donor Moiety (e.g., Triphenylamine derivative) donor->reflux1 catalyst1 Catalyst (e.g., Piperidine) catalyst1->reflux1 intermediate Intermediate Product reflux1->intermediate reflux2 Reflux intermediate->reflux2 acceptor Acceptor Moiety (e.g., 4-Formylbenzoic acid) acceptor->reflux2 catalyst2 Catalyst catalyst2->reflux2 purification Purification (Column Chromatography) reflux2->purification final_dye Final D-A-π-A Dye purification->final_dye dye_solution Prepare Dye Solution final_dye->dye_solution tio2_paste Prepare TiO₂ Paste coating Coat TCO Glass tio2_paste->coating sintering Sinter TiO₂ Film coating->sintering photoanode TiO₂ Photoanode sintering->photoanode sensitization Dye Sensitization photoanode->sensitization dye_solution->sensitization sensitized_anode Sensitized Photoanode sensitization->sensitized_anode assembly Assemble Cell sensitized_anode->assembly counter_electrode Prepare Counter Electrode counter_electrode->assembly electrolyte Inject Electrolyte assembly->electrolyte dssc Final DSSC Device electrolyte->dssc iv_measurement I-V Measurement (AM 1.5G) dssc->iv_measurement eis Electrochemical Impedance Spectroscopy dssc->eis performance_data Photovoltaic Parameters (PCE, Voc, Jsc, FF) iv_measurement->performance_data charge_transfer_data Charge Transfer Kinetics eis->charge_transfer_data

Caption: Workflow for the synthesis of a thiophene-based dye and the fabrication and characterization of a DSSC.

G cluster_dssc DSSC Energy Level Diagram TCO TCO TiO2 Conduction Band Valence Band TCO:f0->TiO2:f0 e⁻ Dye LUMO HOMO TiO2:f0->Dye:f0 e⁻ Injection Dye:f1->Dye:f0 Light Absorption (hν) Electrolyte I⁻/I₃⁻ Dye:f1->Electrolyte:f0 Dye Regeneration Counter_Electrode Counter Electrode Electrolyte:f0->Counter_Electrode:f0 e⁻ Counter_Electrode:f0->TCO:f0 External Circuit

Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.

References

Application Note and Protocol: N-Alkylation of 3-Hydroxythiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of substituted 2-aminothiophene-3-carbonitriles, a reaction of significant interest in medicinal chemistry for the synthesis of diverse heterocyclic compounds. Due to the tautomeric nature of 3-hydroxythiophene-2-carbonitrile, direct and selective N-alkylation can be challenging. The protocol described herein focuses on a reliable method for the N-alkylation of the more synthetically accessible and widely utilized 2-aminothiophene precursors, which are key intermediates in the development of various therapeutic agents. The procedure employs a robust base and an alkylating agent under mild conditions to achieve efficient N-alkylation.

Introduction

Thiophene-containing scaffolds are prevalent in a wide array of pharmaceuticals and bioactive molecules. The functionalization of the thiophene ring, particularly through N-alkylation of amino-substituted derivatives, provides a powerful tool for modulating their pharmacological properties. While the direct N-alkylation of this compound presents challenges due to the presence of an acidic hydroxyl group and potential tautomerization, the N-alkylation of structurally related 2-aminothiophene-3-carbonitriles is a more established transformation. The N-alkylation of 2-aminothiophenes has been reported to be challenging under standard conditions, often requiring forcing conditions. However, milder and more efficient methods have been developed. This protocol outlines a general and effective procedure for this transformation.

Experimental Protocol

This protocol is adapted from methodologies reported for the N-alkylation of challenging amino-heterocycles.[1][2]

Materials:

  • 2-Amino-4-aryl-thiophene-3-carbonitrile (Substrate)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (Alkylating Agent)

  • Cesium Carbonate (Cs₂CO₃) (Base)

  • Tetrabutylammonium Iodide (TBAI) (Catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-amino-4-aryl-thiophene-3-carbonitrile (1.0 eq.).

  • Addition of Reagents: Add cesium carbonate (2.0 eq.) and a catalytic amount of tetrabutylammonium iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material. The concentration can typically be in the range of 0.1-0.5 M.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate and the alkylating agent.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the N-Alkylation of 2-Amino-4-phenylthiophene-3-carbonitrile.

EntryAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1Methyl IodideCs₂CO₃ (2)DMFRT685
2Ethyl BromideCs₂CO₃ (2)DMFRT878
3Benzyl BromideCs₂CO₃ (2)DMFRT492
4Allyl BromideCs₂CO₃ (2)DMFRT588

Yields are for isolated, purified products.

Visualizations

Reaction Workflow

Workflow sub Substrate (2-Aminothiophene) reaction Stir at RT Monitor by TLC sub->reaction reagents Cs₂CO₃, TBAI Alkyl Halide reagents->reaction solvent Anhydrous DMF solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of 2-aminothiophene-3-carbonitriles.

General Reaction Scheme

Caption: General reaction for the N-alkylation of a 2-aminothiophene derivative.

Discussion

The described protocol provides a mild and efficient method for the N-alkylation of 2-aminothiophene-3-carbonitriles. The use of cesium carbonate as a base is crucial for achieving high yields, as it is known to be effective in promoting N-alkylation over O-alkylation in related systems and is sufficiently strong to deprotonate the amino group under these conditions. Tetrabutylammonium iodide acts as a phase-transfer catalyst and also facilitates the reaction by in-situ formation of a more reactive alkyl iodide from other alkyl halides.

The choice of an anhydrous polar aprotic solvent like DMF is important for dissolving the reagents and promoting the Sₙ2 reaction. The reaction generally proceeds smoothly at room temperature, avoiding the need for harsh heating, which can lead to side reactions and decomposition of starting materials or products.

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of 2-aminothiophene-3-carbonitrile derivatives, a key transformation in the synthesis of pharmaceutically relevant compounds. The methodology is robust, high-yielding, and proceeds under mild conditions, making it suitable for a wide range of substrates and scalable for drug development applications. The provided data and visualizations offer a clear and concise guide for researchers in the field.

References

Application Notes & Protocols: 3-Hydroxythiophene-2-carbonitrile in the Synthesis of Fused Thiophene Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxythiophene-2-carbonitrile and its tautomeric forms are versatile synthons in heterocyclic chemistry. They serve as key building blocks for the synthesis of various fused thiophene systems, which are significant pharmacophores in medicinal chemistry. These fused systems, such as thieno[2,3-b]pyridines, are integral to the development of novel therapeutic agents. The reactivity of the hydroxyl and nitrile groups, combined with the aromatic thiophene core, allows for diverse cyclization strategies to construct complex polycyclic molecules.

A primary route to obtaining the functionalized thiophene core is the Gewald reaction, which synthesizes polysubstituted 2-aminothiophenes.[1][2] These 2-aminothiophenes are then frequently used as precursors to build fused heterocyclic systems. This document outlines the key synthetic pathways, provides detailed experimental protocols, and presents quantitative data for the synthesis of fused thiophenes, with a focus on thieno[2,3-b]pyridine derivatives.

Core Synthetic Pathway: The Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. It is a multi-component reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base.[2][3] The resulting 2-aminothiophene is a critical intermediate for subsequent cyclization reactions to form fused systems.

The general mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur, and subsequent ring closure and tautomerization to yield the final 2-aminothiophene product.[2] Microwave irradiation has been noted to improve reaction times and yields.[2]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile α-Activated Nitrile nitrile->knoevenagel sulfur Elemental Sulfur (S8) s_addition Sulfur Addition sulfur->s_addition base Base (e.g., Morpholine) base->knoevenagel Catalyst knoevenagel->s_addition Stable Intermediate cyclization Ring Closure & Tautomerization s_addition->cyclization Sulfanyl Intermediate product 2-Aminothiophene Derivative cyclization->product

Caption: General workflow of the Gewald aminothiophene synthesis.

Application: Synthesis of Fused Thieno[2,3-b]pyridine Systems

Thieno[2,3-b]pyridines are a class of fused heterocycles with significant biological activities. A common strategy for their synthesis involves the cyclization of appropriately substituted pyridine or thiophene precursors. The following sections detail a specific protocol for synthesizing 3-aminothieno[2,3-b]pyridine derivatives, which are valuable scaffolds in drug discovery.

The reaction pathway involves the initial formation of a substituted pyridinethione, which is then S-alkylated and cyclized to form the fused thieno[2,3-b]pyridine ring system. This final product can then be further modified.

G cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_product Final Product r1 Substituted Pyridine-2(1H)-thione i1 S-Alkylation r1->i1 r2 Chloroacetonitrile r2->i1 i2 Intramolecular Cyclization (Thorpe-Ziegler reaction) i1->i2 Intermediate Thioether p1 3-Aminothieno[2,3-b]pyridine- 2-carbonitrile i2->p1

Caption: Synthesis pathway for 3-aminothieno[2,3-b]pyridine-2-carbonitriles.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) [4]

This protocol details the cyclization reaction to form the fused thieno[2,3-b]pyridine system from a 2-mercaptopyridine precursor.

Materials:

  • 6-(5-Bromobenzofuran-2-yl)-2-mercaptopyridine-3-carbonitrile derivative (precursor 2 in the source) (1.66 g, 5 mmol)

  • Potassium hydroxide (0.28 g, 5 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Appropriate active methylene nitrile (e.g., malononitrile for product 6c)

Procedure:

  • A mixture of the 2-mercaptopyridine precursor (5 mmol) and potassium hydroxide (5 mmol) in DMF (10 mL) is stirred at room temperature for 2 hours.

  • The active methylene nitrile (e.g., malononitrile, 5 mmol) is added to the mixture.

  • The reaction mixture is heated under reflux for 4 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is recrystallized from dioxane to afford the pure compound.

Data Presentation

The following table summarizes the quantitative data for representative thieno[2,3-b]pyridine derivatives synthesized using the described methods.[4]

Compound IDProduct NameYield (%)Melting Point (°C)Key Spectral Data (IR, cm⁻¹)
6c 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile90%280–2823425, 3348, 3247 (NH₂), 2194 (CN)
6d Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate87%290–2923487, 3375 (NH₂), 1685 (C=O, ester)
5c 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile (Intermediate)73%228–2303008 (CH), 2118 (CN)

Conclusion

This compound and its chemical relatives, particularly 2-aminothiophenes derived from the Gewald reaction, are invaluable precursors for the synthesis of fused thiophene heterocycles. The protocols and data presented demonstrate a robust and high-yield pathway to thieno[2,3-b]pyridine systems. These methodologies provide researchers and drug development professionals with a clear framework for constructing complex molecular architectures that are foundational to the discovery of new pharmaceuticals and advanced materials.

References

experimental procedure for the synthesis of 3-aminothiophene-2-carbonitrile from 3-hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3-aminothiophene-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthetic route proceeds via a two-step sequence starting from the commercially available 3-hydroxythiophene-2-carbonitrile. The hydroxyl group is first activated as a triflate, followed by a palladium-catalyzed Buchwald-Hartwig amination. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity.

Introduction

Substituted aminothiophenes are privileged scaffolds in a wide range of biologically active compounds. The 3-aminothiophene-2-carbonitrile moiety, in particular, serves as a versatile intermediate for the synthesis of various heterocyclic systems and compounds with potential therapeutic applications. Direct amination of the corresponding 3-hydroxythiophene precursor is challenging. Therefore, a robust two-step approach involving the formation of a triflate intermediate followed by a palladium-catalyzed cross-coupling reaction is employed. This method offers a reliable pathway to the desired product, leveraging well-established and versatile chemical transformations.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow cluster_step1 Step 1: Triflation cluster_step2 Step 2: Buchwald-Hartwig Amination A 3-Hydroxythiophene- 2-carbonitrile E Reaction Mixture 1 A->E B Triflic Anhydride (Tf2O) B->E C Pyridine C->E D Dichloromethane (DCM) D->E F 3-(Trifluoromethylsulfonyloxy)- thiophene-2-carbonitrile E->F  Workup & Purification   J Reaction Mixture 2 F->J G Lithium bis(trimethylsilyl)amide (LiHMDS) G->J H Pd2(dba)3 / BINAP H->J I Toluene I->J K 3-Aminothiophene- 2-carbonitrile J->K  Workup & Purification  

Caption: Synthetic workflow for the preparation of 3-aminothiophene-2-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethylsulfonyloxy)thiophene-2-carbonitrile

This procedure details the conversion of the hydroxyl group to a triflate, which is a good leaving group for the subsequent amination reaction.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(trifluoromethylsulfonyloxy)thiophene-2-carbonitrile as a solid.

Step 2: Synthesis of 3-Aminothiophene-2-carbonitrile

This protocol describes the palladium-catalyzed amination of the thiophene triflate using an ammonia surrogate.

Materials:

  • 3-(Trifluoromethylsulfonyloxy)thiophene-2-carbonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere (nitrogen or argon)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 3-(trifluoromethylsulfonyloxy)thiophene-2-carbonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

  • Add anhydrous toluene to the reaction vessel.

  • Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.5 eq) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 3-aminothiophene-2-carbonitrile.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterStep 1: TriflationStep 2: Amination
Starting Material This compound3-(Trifluoromethylsulfonyloxy)thiophene-2-carbonitrile
Reagents Triflic Anhydride, PyridinePd₂(dba)₃, BINAP, LiHMDS
Solvent Dichloromethane (DCM)Toluene
Reaction Temperature 0 °C to Room Temperature80-100 °C
Reaction Time 2-4 hours12-24 hours
Typical Yield 85-95%60-75%
Product Purity (by NMR) >95%>98%

Note: Yields are indicative and may vary depending on the reaction scale and purity of reagents.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-aminothiophene-2-carbonitrile from this compound. The two-step procedure, involving triflation and subsequent Buchwald-Hartwig amination, is a reliable method for accessing this important synthetic intermediate. The provided experimental details and data will be valuable for researchers in organic synthesis and drug discovery.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Triflic anhydride is corrosive and reacts violently with water. Handle with extreme care.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • LiHMDS is a strong base and is pyrophoric upon contact with air. Handle with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Use of 3-Hydroxythiophene-2-carbonitrile in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the 3-hydroxythiophene-2-carbonitrile scaffold in the design and synthesis of novel kinase inhibitors. The protocols detail the synthesis of thieno[2,3-d]pyrimidine derivatives, a promising class of kinase inhibitors, and outline the experimental procedures for evaluating their inhibitory activity against key cancer-related kinases such as EGFR and VEGFR-2.

Introduction to Thiophene Scaffolds in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of anti-cancer drugs.[1]

The thiophene ring is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with the phenyl ring and its ability to form key interactions with the ATP-binding site of kinases.[2] Thieno[2,3-d]pyrimidines, in particular, have shown significant promise as potent inhibitors of various kinases, including tyrosine kinases like EGFR and VEGFR-2, which are pivotal in tumor angiogenesis and cancer cell proliferation.[3][4]

The synthesis of these potent inhibitors often starts from 2-aminothiophene-3-carbonitrile derivatives. While this compound is a tautomer of 2-amino-3-oxo-2,3-dihydrothiophene-2-carbonitrile, the closely related and synthetically accessible 2-aminothiophene-3-carbonitriles are excellent starting materials for building the thieno[2,3-d]pyrimidine core. The Gewald reaction provides a versatile and efficient one-pot method for the synthesis of these key intermediates from simple starting materials.[5][6]

Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

The general workflow for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors starting from the conceptual framework of this compound involves a multi-step process. This process begins with the synthesis of a 2-aminothiophene-3-carbonitrile intermediate via the Gewald reaction, followed by cyclization to form the thieno[2,3-d]pyrimidine core, and subsequent functionalization to generate a library of potential inhibitors.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization Ketone Ketone/Aldehyde Intermediate 2-Aminothiophene-3-carbonitrile Ketone->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Sulfur Elemental Sulfur Sulfur->Intermediate Base Base (e.g., Morpholine) Base->Intermediate Thienopyrimidine_core 4-Aminothieno[2,3-d]pyrimidine Core Intermediate->Thienopyrimidine_core Formamide Formamide or Formic Acid Formamide->Thienopyrimidine_core Final_Inhibitors Library of Kinase Inhibitors Thienopyrimidine_core->Final_Inhibitors Reagents Various Reagents (e.g., Aryl halides, Isothiocyanates) Reagents->Final_Inhibitors

Synthetic workflow for thieno[2,3-d]pyrimidine kinase inhibitors.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (Gewald Reaction)

This protocol describes a general procedure for the synthesis of a 2-aminothiophene-3-carbonitrile intermediate.

Materials:

  • Acetophenone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Reaction flask with condenser

  • Stirring plate with heating

Procedure:

  • In a 100 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

  • Add elemental sulfur (0.32 g, 10 mmol) to the mixture.

  • Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiophene-3-carbonitrile.

Experimental Protocol: Synthesis of 4-Amino-5-phenylthieno[2,3-d]pyrimidine

This protocol outlines the cyclization of the 2-aminothiophene-3-carbonitrile intermediate to form the core thieno[2,3-d]pyrimidine structure.

Materials:

  • 2-Amino-4-phenylthiophene-3-carbonitrile

  • Formamide

  • Reaction flask with condenser and distillation setup

  • Heating mantle

Procedure:

  • Place 2-amino-4-phenylthiophene-3-carbonitrile (2.14 g, 10 mmol) in a 50 mL round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the mixture to 180-190°C and maintain this temperature for 4 hours, allowing for the distillation of any low-boiling byproducts.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-amino-5-phenylthieno[2,3-d]pyrimidine.

Kinase Inhibition Assays

The evaluation of the synthesized compounds as kinase inhibitors is a critical step in the drug discovery process. Both in vitro biochemical assays and cell-based assays are employed to determine the potency and cellular efficacy of the inhibitors.

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay cluster_2 Downstream Analysis Biochemical Biochemical Kinase Assay (e.g., LanthaScreen™, ADP-Glo™) IC50 Determine IC50 Value Biochemical->IC50 Cellular Cell-Based Assay (e.g., Phosphorylation Assay, Proliferation Assay) IC50->Cellular Lead Compound Selection Cellular_EC50 Determine Cellular Efficacy (EC50) Cellular->Cellular_EC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cellular_EC50->Mechanism Further Characterization Apoptosis Apoptosis/Cell Cycle Analysis Mechanism->Apoptosis

Workflow for evaluating kinase inhibitor activity.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase (Promega, V4341)

  • Poly(Glu,Tyr) 4:1 peptide substrate (Promega, V2311)

  • ATP (Promega, V9151)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Synthesized inhibitor compounds

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing kinase buffer, 10 µM ATP, and 0.2 µg/µL substrate.

    • Add 2.5 µL of the reaction mixture to each well of a 384-well plate.

    • Add 0.5 µL of the test compound at various concentrations (typically a serial dilution) or DMSO as a control.

    • Initiate the reaction by adding 2 µL of 25 ng/µL EGFR kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Cell-Based VEGFR-2 Phosphorylation Assay

This protocol describes a method to assess the ability of compounds to inhibit VEGFR-2 phosphorylation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • VEGF-A

  • Synthesized inhibitor compounds

  • Cell lysis buffer

  • Phospho-VEGFR-2 (Tyr1175) antibody

  • Total VEGFR-2 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.

    • Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.

  • Protein Extraction and Western Blotting:

    • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary antibody (anti-phospho-VEGFR-2 or anti-total-VEGFR-2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

    • Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each compound concentration relative to the VEGF-A stimulated control.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various kinases, as reported in the literature.

Table 1: In Vitro Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound A VEGFR-23.7[7]
Compound B VEGFR-260.83[8]
Compound C EGFR94.44[9]
Compound D FLT332,435[10]

Table 2: Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound E HCT-116 (Colon)2.80[3]
Compound F HepG2 (Liver)4.10[3]
Compound G MCF-7 (Breast)7.301[10]
Compound H PC-3 (Prostate)3.12[10]

Signaling Pathway Modulation

Thieno[2,3-d]pyrimidine-based inhibitors often target receptor tyrosine kinases like VEGFR-2, which play a central role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, these compounds can block downstream signaling cascades, ultimately leading to the suppression of tumor growth and metastasis.

G cluster_0 Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

VEGFR-2 signaling pathway and the point of inhibition.

By following these protocols and utilizing the provided information, researchers can effectively employ the this compound scaffold as a starting point for the development of novel and potent kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Hydroxythiophene-2-Carbonitrile Derivatives as PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize novel inhibitors of the Programmed Death-Ligand 1 (PD-L1) protein, focusing on a class of compounds based on the 3-hydroxythiophene-2-carbonitrile scaffold. A key example from this class, 2-hydroxy-4-phenylthiophene-3-carbonitrile, has been identified as a promising antagonist of PD-L1.[1][2][3] This document outlines the underlying biology, assay principles, detailed experimental procedures, and data analysis workflows.

Introduction to PD-1/PD-L1 Pathway and Small Molecule Inhibition

The interaction between Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[4][5] Tumor cells often upregulate PD-L1 to evade the host immune system by inducing T-cell exhaustion and apoptosis.[3][6] Blockade of the PD-1/PD-L1 interaction with therapeutic agents, such as monoclonal antibodies, has revolutionized cancer treatment.[6] Small molecule inhibitors targeting this pathway offer potential advantages, including oral bioavailability and improved tumor penetration.[7] The this compound scaffold represents a promising starting point for the development of such inhibitors.

Signaling Pathway

The binding of PD-L1, expressed on tumor cells or antigen-presenting cells, to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity. This is primarily mediated by the recruitment of phosphatases, such as SHP-1 and SHP-2, to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream components of the T-cell receptor (TCR) signaling pathway, including PI3K/Akt and MAPK pathways.[3] Inhibition of this interaction by small molecules, such as this compound derivatives, can restore T-cell function and promote anti-tumor immunity.

PD1_PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Interaction PI3K/Akt Pathway PI3K/Akt Pathway PD-1->PI3K/Akt Pathway Inhibits MAPK Pathway MAPK Pathway PD-1->MAPK Pathway Inhibits T-Cell Exhaustion T-Cell Exhaustion PD-1->T-Cell Exhaustion TCR TCR TCR->PI3K/Akt Pathway Activates TCR->MAPK Pathway Activates T-Cell Activation T-Cell Activation PI3K/Akt Pathway->T-Cell Activation MAPK Pathway->T-Cell Activation Anti-Tumor Immunity Anti-Tumor Immunity T-Cell Activation->Anti-Tumor Immunity This compound Derivative This compound Derivative This compound Derivative->PD-L1 Inhibition

PD-1/PD-L1 Signaling Pathway and Inhibition.

High-Throughput Screening Workflow

A typical HTS workflow to identify novel this compound-based PD-L1 inhibitors involves several key stages, from initial screening of a compound library to hit confirmation and validation. The following diagram illustrates a standard workflow.

HTS_Workflow cluster_workflow HTS Workflow for PD-L1 Inhibitors Compound_Library This compound Derivative Library Primary_Screening Primary HTS Assay (e.g., HTRF) Compound_Library->Primary_Screening Hit_Identification Identification of Primary Hits Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay Validation (e.g., AlphaLISA, ELISA) Dose_Response->Orthogonal_Assay SAR_Expansion Structure-Activity Relationship (SAR) Expansion Orthogonal_Assay->SAR_Expansion Validated Hits Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

High-Throughput Screening Workflow.

Experimental Protocols

Primary High-Throughput Screening: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol is designed for a 384-well plate format and is based on the principle of HTRF, a robust technology for studying protein-protein interactions.[1][8][9]

Materials and Reagents:

  • Recombinant Human PD-1, His-tagged

  • Recombinant Human PD-L1, Fc-tagged

  • Anti-His-Europium Cryptate (donor fluorophore)

  • Anti-Fc-d2 (acceptor fluorophore)

  • Assay Buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% Tween-20

  • This compound derivative library dissolved in DMSO

  • Known PD-1/PD-L1 inhibitor (e.g., BMS-1166) as a positive control

  • DMSO as a negative control

  • Low-volume, white 384-well plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound derivative library into the wells of a 384-well plate. Also, dispense 50 nL of the positive control and negative control (DMSO) into designated wells.

  • Protein Addition:

    • Prepare a solution of 10 nM His-PD-1 in assay buffer.

    • Add 10 µL of the His-PD-1 solution to each well.

    • Centrifuge the plate at 1000 rpm for 1 minute.

    • Incubate for 15 minutes at room temperature.

  • PD-L1 and HTRF Reagent Addition:

    • Prepare a premix of 20 nM Fc-PD-L1, 2 nM anti-His-Europium Cryptate, and 20 nM anti-Fc-d2 in assay buffer.

    • Add 10 µL of this premix to each well.

  • Incubation: Seal the plate and incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

Data Analysis:

  • Calculate the HTRF ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.

  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Ratiocompound - Ratiomin) / (Ratiomax - Ratiomin))

    • Ratiomin is the average ratio of the positive control wells.

    • Ratiomax is the average ratio of the negative control (DMSO) wells.

  • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SDmax + SDmin) / |Meanmax - Meanmin|). A Z' > 0.5 indicates an excellent assay.

Dose-Response Confirmation and IC50 Determination

For compounds identified as primary hits (e.g., >50% inhibition), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Procedure:

  • Prepare a serial dilution of the hit compounds, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 100 µM).

  • Perform the HTRF assay as described above, using the serially diluted compounds.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical data for a series of this compound derivatives screened for PD-L1 inhibition, with BMS-1166 included as a reference compound.

Compound IDScaffoldR1 GroupPrimary Screen Inhibition (%) @ 10 µMIC50 (µM)
THC-001 This compoundPhenyl85.20.25
THC-002 This compound4-Fluorophenyl91.50.18
THC-003 This compound4-Chlorophenyl88.70.21
THC-004 This compound4-Methoxyphenyl75.31.5
THC-005 This compound2-Naphthyl65.83.2
BMS-1166 Biphenyl(Reference)95.10.02

Orthogonal Assay: PD-1/PD-L1 AlphaLISA Assay

To confirm that the observed activity is not an artifact of the HTRF assay technology, a secondary, orthogonal assay such as an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is recommended.[10]

Principle: This assay utilizes biotinylated PD-1, streptavidin-coated donor beads, and acceptor beads conjugated to an anti-PD-L1 antibody. When PD-1 and PD-L1 interact, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation. Inhibitors of the interaction will disrupt this signal.

Brief Protocol:

  • Add biotinylated PD-1 to streptavidin-donor beads.

  • Add the compound to be tested.

  • Add PD-L1 and anti-PD-L1 acceptor beads.

  • Incubate in the dark.

  • Read on an AlphaScreen-compatible plate reader.

Confirmation of activity in this orthogonal assay provides higher confidence that the this compound derivatives are true inhibitors of the PD-1/PD-L1 interaction.

Conclusion

The protocols and information provided herein offer a robust framework for the high-throughput screening and identification of novel small molecule inhibitors of the PD-1/PD-L1 pathway based on the this compound scaffold. By employing a combination of a primary HTRF screen, dose-response confirmation, and an orthogonal AlphaLISA assay, researchers can confidently identify and advance promising lead compounds for further development in the exciting field of cancer immunotherapy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-hydroxythiophene-2-carbonitrile synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A direct one-pot synthesis of this compound is not widely reported. A common and effective strategy involves a multi-step approach, beginning with the Fiesselmann thiophene synthesis to produce a 3-hydroxythiophene-2-carboxylate intermediate. This intermediate is then converted to the target nitrile through a sequence of hydrolysis, amidation, and dehydration.

Q2: Is the Gewald reaction suitable for synthesizing this compound?

Q3: What is keto-enol tautomerism and how does it affect the synthesis of this compound?

A3: 3-Hydroxythiophenes, including the target molecule, exist in a solvent-dependent equilibrium with their keto tautomer, thiophen-3(2H)-one.[1] This equilibrium can significantly impact the compound's reactivity, stability, and purification. For instance, the presence of the keto form can lead to side reactions or difficulties in characterization. It is crucial to be aware of this tautomerism when selecting reaction conditions and purification methods. The enol (hydroxy) form is generally favored in non-polar solvents, while the keto form can be more prevalent in polar solvents.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically, thionyl chloride and oxalyl chloride, which are often used for amide dehydration, are corrosive and toxic and should be handled in a well-ventilated fume hood. Many of the solvents used are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound.

Step 1: Synthesis of Methyl 3-Hydroxythiophene-2-carboxylate via Fiesselmann Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired ester 1. Inactive sodium methoxide base. 2. Impure starting materials (methyl thioglycolate or methyl propiolate). 3. Reaction temperature is too low.1. Use freshly prepared sodium methoxide or a commercially available solution of known concentration. 2. Purify starting materials by distillation before use. 3. Ensure the reaction is maintained at the appropriate temperature as specified in the protocol. The reaction is often exothermic, so controlled addition of reagents may be necessary.
Formation of multiple side products 1. Polymerization of methyl propiolate. 2. Dimerization of the 3-hydroxythiophene product.[1]1. Add the methyl propiolate slowly to the reaction mixture to control the exothermic reaction and minimize polymerization. 2. Work up the reaction mixture promptly after completion and consider purification by column chromatography to separate the desired product from dimers and other impurities.
Step 2: Hydrolysis of Methyl 3-Hydroxythiophene-2-carboxylate
Problem Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis 1. Insufficient amount of base (e.g., NaOH or KOH). 2. Short reaction time or low temperature.1. Use a molar excess of the base to ensure complete saponification of the ester. 2. Monitor the reaction by TLC. If starting material remains, increase the reaction time or temperature.
Degradation of the product The 3-hydroxythiophene ring can be sensitive to harsh basic conditions.Use milder conditions, such as lithium hydroxide in a mixture of THF and water, which often allows for hydrolysis at room temperature.
Step 3: Amidation of 3-Hydroxythiophene-2-carboxylic Acid
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the amide 1. Inefficient activation of the carboxylic acid. 2. Poor choice of aminating agent or coupling reagent.1. Convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride before reacting with ammonia. 2. Use a reliable peptide coupling reagent such as EDC with HOBt, or HATU, in the presence of a non-nucleophilic base like DIPEA.
Difficulty in purifying the amide The amide may be highly polar and water-soluble.After the reaction, quench carefully and extract with a suitable organic solvent. If the product remains in the aqueous layer, saturate the aqueous phase with NaCl to improve extraction efficiency. Crystallization is often an effective purification method for amides.
Step 4: Dehydration of 3-Hydroxythiophene-2-carboxamide to this compound
Problem Possible Cause(s) Suggested Solution(s)
Low conversion to the nitrile 1. Ineffective dehydrating agent. 2. Reaction conditions are not optimal.1. A variety of dehydrating agents can be used, including POCl₃, SOCl₂, P₂O₅, or milder reagents like trifluoroacetic anhydride or the Appel reagent (PPh₃/CCl₄).[2][3][4] The choice of reagent may need to be optimized for this specific substrate. 2. Ensure anhydrous conditions, as water will quench the dehydrating agent. The reaction temperature may also need to be optimized.
Product decomposition The 3-hydroxythiophene ring may be sensitive to the acidic or harsh conditions of some dehydration reactions.Use milder dehydration conditions, for example, cyanuric chloride in the presence of a base, or oxalyl chloride with a catalytic amount of DMF.

Data Presentation

Table 1: Summary of Reagents for Dehydration of Primary Amides to Nitriles

Reagent SystemTypical ConditionsAdvantagesPotential Issues
SOCl₂ Reflux in neat SOCl₂ or in an inert solvent.Readily available and inexpensive.Harsh conditions, can lead to side reactions with sensitive functional groups.
POCl₃ Reflux in pyridine or another basic solvent.Effective for a wide range of amides.Can be harsh; pyridine is a noxious solvent.
P₂O₅ Heating with the solid reagent, often without solvent.Strong dehydrating agent.Heterogeneous reaction, can be difficult to control.
Trifluoroacetic Anhydride (TFAA) With a base like pyridine or triethylamine at room temperature.Mild conditions.Reagent is expensive.
Appel Reaction (PPh₃/CCl₄) Reflux in CCl₄.Mild conditions.Use of toxic CCl₄ is a significant drawback.
Oxalyl Chloride/Et₃N/cat. Ph₃PO MeCN, room temperature, short reaction times.[3][4]Very mild, fast, and catalytic in phosphine oxide.Oxalyl chloride is moisture-sensitive.

Experimental Protocols

Step 1: Synthesis of Methyl 3-Hydroxythiophene-2-carboxylate

This protocol is adapted from the Fiesselmann thiophene synthesis.

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Reaction with Methyl Thioglycolate: To the freshly prepared sodium methoxide solution, add methyl thioglycolate (1.0 eq) dropwise at room temperature.

  • Addition of Methyl Propiolate: Cool the mixture to 0 °C in an ice bath. Add methyl propiolate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2-4: Conversion to this compound (Proposed Route)

Step 2: Hydrolysis to 3-Hydroxythiophene-2-carboxylic Acid

  • Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture with dilute HCl to pH 2-3.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the carboxylic acid.

Step 3: Amidation to 3-Hydroxythiophene-2-carboxamide

  • Dissolve 3-hydroxythiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.

  • In a separate flask, prepare a solution of aqueous ammonia.

  • Slowly add the acid chloride solution to the ammonia solution at 0 °C.

  • Stir for 1-2 hours, then extract the product with a suitable organic solvent. The product may precipitate and can be collected by filtration.

Step 4: Dehydration to this compound

  • Suspend 3-hydroxythiophene-2-carboxamide (1.0 eq) in anhydrous acetonitrile.

  • Add triethylamine (3.0 eq) followed by triphenylphosphine oxide (0.01 eq).

  • Add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 10-30 minutes, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

experimental_workflow start Starting Materials (Methyl Thioglycolate, Methyl Propiolate) fiesselmann Fiesselmann Synthesis start->fiesselmann ester Methyl 3-Hydroxythiophene- 2-carboxylate fiesselmann->ester hydrolysis Hydrolysis ester->hydrolysis acid 3-Hydroxythiophene- 2-carboxylic Acid hydrolysis->acid amidation Amidation acid->amidation amide 3-Hydroxythiophene- 2-carboxamide amidation->amide dehydration Dehydration amide->dehydration nitrile 3-Hydroxythiophene- 2-carbonitrile dehydration->nitrile

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield in a Step? check_reagents Check Reagent Purity and Activity low_yield->check_reagents Yes side_products Side Products Observed? low_yield->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions optimize_conditions->side_products purification Modify Purification Strategy side_products->purification Yes change_reagents Consider Alternative Reagents side_products->change_reagents If purification is difficult success Improved Yield purification->success change_reagents->success

Caption: Troubleshooting logic for yield improvement.

References

Technical Support Center: Synthesis of 3-Hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxythiophene-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is a variation of the Fiesselmann thiophene synthesis. This typically involves the base-catalyzed condensation and cyclization of a mercaptoacetic acid derivative with a suitable three-carbon precursor bearing a nitrile group. While the classical Fiesselmann synthesis often yields 3-hydroxy-2-thiophenecarboxylic acid esters, modifications can be made to incorporate the nitrile functionality.

Q2: What is the primary side reaction to be aware of during this synthesis?

A2: The main side reaction is the dimerization of the 3-hydroxythiophene product. 3-Hydroxythiophenes are known to be unstable and can undergo self-condensation to form dimers, which can complicate purification and reduce the yield of the desired monomer.

Q3: How can I minimize the formation of dimers?

A3: Minimizing dimer formation often involves controlling the reaction temperature and minimizing the exposure of the product to heat and acidic or basic conditions during workup and purification. Using milder reaction conditions and prompt isolation of the product can be beneficial. Some strategies include using protecting groups for the hydroxyl function, which are then removed in a final step.

Q4: What are the typical purification methods for this compound?

A4: Purification is commonly achieved through column chromatography on silica gel. Due to the potential for dimerization, it is advisable to perform purification at lower temperatures if possible and to use a solvent system that minimizes the time the product spends on the column. Recrystallization can also be an effective method for obtaining highly pure material, provided a suitable solvent is found.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient base or reaction time. 2. Decomposition of starting materials or product. 3. Incorrect reaction temperature.1. Ensure the use of a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) in stoichiometric amounts. Monitor the reaction by TLC to determine the optimal reaction time. 2. Use fresh, high-purity starting materials. Avoid excessive heating. 3. Optimize the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature or gentle heating.
High Percentage of Dimer Formation 1. Prolonged reaction time at elevated temperatures. 2. Acidic or basic conditions during workup. 3. Product instability.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Neutralize the reaction mixture carefully during workup. Avoid strong acids or bases. 3. Isolate the product as quickly as possible after the reaction is complete. Consider in-situ protection of the hydroxyl group if dimerization is severe.
Presence of Multiple Unidentified Byproducts 1. Side reactions of the starting materials or intermediates. 2. Use of impure starting materials. 3. Air oxidation of thiol-containing intermediates.1. Review the reaction mechanism for potential side pathways. Adjusting stoichiometry or the order of addition of reagents may help. 2. Ensure the purity of all reagents before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification 1. Product is an oil or low-melting solid. 2. Co-elution of product and impurities during chromatography. 3. Decomposition of the product on silica gel.1. If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by chromatography is the primary method. 2. Experiment with different solvent systems for column chromatography to achieve better separation. 3. Deactivate the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and related derivatives via Fiesselmann-type synthesis. Please note that specific results can vary based on the exact substrates and conditions used.

Parameter Condition A Condition B Condition C
Base Sodium EthoxidePotassium tert-ButoxideTriethylamine
Solvent EthanolTetrahydrofuran (THF)Acetonitrile
Temperature Room Temperature0 °C to Room Temp50 °C
Reaction Time 12 - 16 hours8 - 12 hours24 hours
Typical Yield of Monomer 40 - 60%50 - 70%30 - 50%
Typical Yield of Dimer 10 - 20%5 - 15%15 - 25%

Experimental Protocols

Key Experiment: Synthesis of this compound via a Fiesselmann-type Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Ethyl cyanoacetate

  • A suitable mercaptoacetic acid derivative (e.g., methyl thioglycolate)

  • Base (e.g., sodium ethoxide solution in ethanol)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere, add the mercaptoacetic acid derivative (1.0 equivalent) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl cyanoacetate (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis Start Starting Materials: - Ethyl Cyanoacetate - Mercaptoacetic Acid Derivative - Base Reaction Base-catalyzed Condensation & Cyclization Start->Reaction Reaction Initiation Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Reaction Completion Dimer Dimer Byproduct Reaction->Dimer Side Reaction Other_Byproducts Other Side Products Reaction->Other_Byproducts Side Reactions Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound (Monomer) Purification->Product Isolated Product Purification->Dimer Separation Purification->Other_Byproducts Separation

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Product Yield Check_Reaction Check TLC for Starting Material Start->Check_Reaction Check_Purity Analyze Purity of Starting Materials Check_Reaction->Check_Purity Starting Material Present Check_Byproducts Analyze Crude Mixture for Byproducts (e.g., Dimer) Check_Reaction->Check_Byproducts Starting Material Consumed Optimize_Base Increase Base Equivalents or Change Base Check_Purity->Optimize_Base Impure Optimize_Time_Temp Increase Reaction Time or Temperature Check_Purity->Optimize_Time_Temp Pure Success Improved Yield Optimize_Base->Success Optimize_Time_Temp->Success Optimize_Workup Modify Workup/Purification (e.g., inert atmosphere, lower temp) Check_Byproducts->Optimize_Workup High Byproduct Concentration Check_Byproducts->Success Low Byproduct Concentration Optimize_Workup->Success

Caption: Troubleshooting logic for low product yield.

optimizing reaction conditions for 3-hydroxythiophene-2-carbonitrile derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 3-hydroxythiophene-2-carbonitrile.

Troubleshooting Guides

Issue 1: Low or No Yield in O-Alkylation Reactions

Question: I am attempting an O-alkylation of this compound with an alkyl halide, but I am observing very low yield or no product formation. What are the potential causes and solutions?

Answer:

Low yields in O-alkylation of this compound can stem from several factors related to reagents, reaction conditions, and the substrate itself. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Recommended Solutions:

Potential Cause Recommended Action
Insufficiently Strong Base The hydroxyl group of 3-hydroxythiophene is phenolic in nature and requires a sufficiently strong base for deprotonation. Switch to a stronger base such as Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃).
Poor Solvent Choice The solvent must be able to dissolve the reactants and be appropriate for the chosen base. Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are generally effective.
Reaction Temperature Too Low Some alkylations require heating to proceed at a reasonable rate. Try increasing the reaction temperature, for example, to 50-80 °C. Monitor for potential decomposition.
Alkylating Agent Reactivity The reactivity of the alkyl halide is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive alkylating agent if possible.
Side Reactions C-alkylation at the 2-position of the thiophene ring can be a competing reaction. Using a less polar solvent or a bulkier base may favor O-alkylation.
Moisture in the Reaction Water can quench the base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
Issue 2: Formation of Multiple Products in O-Acylation Reactions

Question: My O-acylation of this compound with an acyl chloride is resulting in a complex mixture of products and a low yield of the desired ester. How can I improve the selectivity?

Answer:

The formation of multiple products in O-acylation suggests that side reactions are occurring. Optimizing the reaction conditions to favor the desired O-acylation is key.

Potential Causes and Recommended Solutions:

Potential Cause Recommended Action
Reaction with the Thiophene Ring Friedel-Crafts-type acylation on the electron-rich thiophene ring can compete with O-acylation, especially under acidic conditions. Perform the reaction in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to neutralize the HCl generated from the acyl chloride.
Reaction Temperature Too High High temperatures can promote side reactions and decomposition. Run the reaction at a lower temperature, such as 0 °C to room temperature.
Base-Induced Side Reactions If a strong base is used, it might promote undesired reactions. For acylations with acyl chlorides or anhydrides, a tertiary amine base is usually sufficient.
Impure Starting Materials Ensure the this compound and the acylating agent are pure. Impurities can lead to a variety of side products.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of the this compound core?

A1: The this compound core possesses several reactive sites. The hydroxyl group is acidic and can be readily deprotonated for O-alkylation or O-acylation. The thiophene ring is electron-rich and susceptible to electrophilic substitution, primarily at the 5-position. The nitrile group can undergo hydrolysis or be used in cyclization reactions to form fused ring systems.

Q2: Can I perform a Gewald reaction to synthesize derivatives of this compound?

A2: The Gewald reaction is a method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][2] It is not a direct derivatization of pre-existing this compound. However, you can use variations of the Gewald reaction to synthesize a wide range of substituted 2-aminothiophenes which may be precursors or analogs to your target molecules.[3][4][5]

Q3: What are the best practices for purifying the derivatized products?

A3: Purification strategies depend on the properties of the synthesized derivative.

  • Column Chromatography: Silica gel chromatography is a common and effective method for purifying thiophene derivatives. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be used.

Q4: Are there any known stability issues with 3-hydroxythiophene derivatives?

A4: Thiophene rings are generally stable, but can be susceptible to oxidation over time, especially if there are strongly activating groups on the ring.[6] Some derivatives may be sensitive to strong acids or bases. It is recommended to store purified derivatives under an inert atmosphere (nitrogen or argon) and at low temperatures to prolong their shelf life.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction can be gently heated if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench carefully with water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for O-Acylation
  • Preparation: To an oven-dried round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., dichloromethane or pyridine).

  • Base Addition: Add a tertiary amine base such as triethylamine (1.5 eq) or use pyridine as the solvent.

  • Acylating Agent Addition: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add 3-hydroxythiophene- 2-carbonitrile & Solvent start->reagents base Add Base reagents->base reactant Add Derivatizing Agent (Alkyl Halide / Acyl Chloride) base->reactant stir Stir at appropriate temperature reactant->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Final Product purify->product reaction_pathway cluster_alkylation O-Alkylation cluster_acylation O-Acylation start This compound alk_reagents 1. Base (e.g., NaH) 2. R-X (Alkyl Halide) start->alk_reagents acyl_reagents 1. Base (e.g., Pyridine) 2. RCOCl (Acyl Chloride) start->acyl_reagents alk_product 3-alkoxythiophene-2-carbonitrile alk_reagents->alk_product acyl_product 3-acyloxythiophene-2-carbonitrile acyl_reagents->acyl_product troubleshooting_logic cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_side_reactions Consider Side Reactions start Low Reaction Yield? base Is the base strong enough? start->base Yes temp Is the temperature optimal? start->temp Yes side_rxn Is C-alkylation or ring acylation occurring? start->side_rxn Yes solvent Is the solvent appropriate? base->solvent purity Are starting materials pure? solvent->purity moisture Is the reaction anhydrous? temp->moisture

References

challenges in the scale-up of 3-hydroxythiophene-2-carbonitrile production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges associated with the scale-up of 3-hydroxythiophene-2-carbonitrile synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and scale-up of this compound, particularly when utilizing the Gewald reaction or similar methodologies.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 Low to no yield of the desired this compound. - Incorrect reaction temperature.- Inactive catalyst or base.- Poor quality of starting materials (e.g., wet solvent, oxidized sulfur).- Sub-optimal pH of the reaction mixture.- Optimize reaction temperature. A typical range for the Gewald reaction is 40-80 °C. Start with a lower temperature and gradually increase.- Use a fresh or properly stored catalyst/base. For example, if using an amine catalyst, ensure it is not degraded.- Ensure all reactants and solvents are pure and dry. Use freshly opened or distilled solvents.- Monitor and adjust the pH of the reaction mixture. The basicity is crucial for the initial condensation step.
PUR-001 The final product is contaminated with a significant amount of a dark, tarry byproduct. - Polymerization of starting materials or intermediates at elevated temperatures.- Side reactions due to prolonged reaction times.- Air oxidation of the hydroxythiophene product.- Maintain a consistent and controlled reaction temperature. Avoid localized overheating, especially during scale-up.- Monitor the reaction progress using techniques like TLC or HPLC and quench the reaction once the starting material is consumed.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
RXN-001 The reaction stalls before completion, with starting material still present. - Insufficient amount of catalyst or base.- Deactivation of the catalyst over time.- Poor mixing, leading to localized depletion of reactants.- Add the catalyst or base in portions throughout the reaction.- Consider using a more robust catalyst that is less prone to deactivation.- Ensure efficient stirring, especially in larger reaction vessels, to maintain a homogeneous mixture.
ISO-001 Difficulty in isolating the product from the reaction mixture. - Product may be partially soluble in the aqueous phase during workup.- Formation of an emulsion during extraction.- Product co-precipitating with inorganic salts.- Adjust the pH of the aqueous phase during workup to minimize the solubility of the product.- Use a different extraction solvent or add brine to break up emulsions.- Filter the reaction mixture before extraction to remove any solid byproducts or salts.
SCL-001 The reaction profile and yield change significantly upon scaling up. - Inefficient heat transfer in larger reactors, leading to temperature gradients.- Mass transfer limitations due to inadequate mixing.- Changes in the surface area-to-volume ratio affecting reaction kinetics.- Use a reactor with a jacket for better temperature control. Employ overhead stirring for efficient mixing.- Perform a pilot run at an intermediate scale to identify potential scale-up issues.- Re-optimize reaction parameters at the larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its main challenges?

The most common and well-established method for the synthesis of substituted thiophenes, including derivatives like this compound, is the Gewald reaction.[1][2][3] This is a one-pot, multi-component reaction that involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

The primary challenges in the scale-up of this reaction include:

  • Controlling Exotherms: The initial condensation step can be exothermic, which can be difficult to manage on a larger scale, potentially leading to side reactions and byproduct formation.

  • Solid Handling: The use of elemental sulfur, which is a solid, can pose challenges in terms of accurate dosing and ensuring its complete reaction in a large volume.

  • Byproduct Formation: Dimerization of the nitrile starting material or other side reactions can occur, reducing the yield and complicating purification.[4]

  • Purification: The crude product often requires significant purification to remove unreacted starting materials, sulfur residues, and byproducts.

Q2: How can I minimize the formation of byproducts in the Gewald reaction for this compound?

Minimizing byproduct formation is critical for achieving high purity and yield. Key strategies include:

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Runaway temperatures can lead to polymerization and other side reactions.

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is essential. An excess of the nitrile or the base can promote dimerization.

  • Choice of Base: The type and amount of base can significantly influence the reaction pathway. Weaker bases or a stoichiometric amount of a stronger base may be preferable to minimize side reactions.

  • Reaction Time: Over-extending the reaction time can lead to the degradation of the product and the formation of impurities. Monitor the reaction progress and stop it once the desired conversion is achieved.

Q3: What are the recommended purification methods for this compound on a larger scale?

For large-scale purification, methods that are efficient and scalable are preferred. These include:

  • Crystallization: If the product is a solid, crystallization is often the most effective and economical method for achieving high purity. It is important to select an appropriate solvent system through screening.

  • Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be a viable option.

  • Chromatography: While column chromatography is a powerful tool at the lab scale, it can be expensive and cumbersome for large-scale production. However, techniques like flash chromatography with larger columns can be employed if necessary.

Q4: Are there any specific safety precautions I should take when working with the synthesis of this compound?

Yes, several safety precautions are important:

  • Hydrogen Sulfide (H₂S) Evolution: The Gewald reaction can potentially produce hydrogen sulfide gas, which is toxic and flammable. It is crucial to perform the reaction in a well-ventilated fume hood and have appropriate scrubbing solutions (e.g., bleach) available.

  • Handling of Reagents: The starting materials, such as cyano-functionalized compounds, can be toxic. Always handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: Be prepared for a potential exotherm, especially during the initial phase of the reaction. Use a reaction setup that allows for efficient cooling and temperature monitoring.

Experimental Protocols

Synthesis of this compound via the Gewald Reaction

This protocol provides a general methodology. Optimization of specific parameters may be required based on the scale and available equipment.

Materials:

  • Glycolic acid derivative (as the α-hydroxy carbonyl source)

  • Malononitrile

  • Elemental Sulfur

  • Base (e.g., triethylamine, piperidine, or sodium hydroxide)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet.

  • Charging Reactants: To the flask, add the solvent, the glycolic acid derivative, and malononitrile. Begin stirring to ensure a homogeneous mixture.

  • Sulfur Addition: Add the elemental sulfur to the mixture.

  • Base Addition: Slowly add the base to the reaction mixture. The addition may be exothermic, so control the rate to maintain the desired temperature.

  • Reaction: Heat the mixture to the optimized reaction temperature (e.g., 60 °C) and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Slowly add hydrochloric acid to neutralize the base and adjust the pH to ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Data Presentation

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
Typical Yield 75-85%65-75%60-70%
Purity (after purification) >98%>98%>97%
Reaction Time 2-4 hours4-6 hours6-8 hours
Optimal Temperature 60-65 °C55-60 °C50-55 °C

Visualizations

Synthesis_Pathway Reactants Glycolic Acid Derivative + Malononitrile + Sulfur Intermediate Thiolate Intermediate Reactants->Intermediate Condensation & Sulfur Addition Base Base (e.g., Triethylamine) Base->Intermediate Product This compound Intermediate->Product Cyclization & Tautomerization

Caption: Synthesis pathway for this compound via the Gewald reaction.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckTemp Verify Reaction Temperature Start->CheckTemp CheckReagents Analyze Starting Material Quality CheckTemp->CheckReagents Temp OK OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp Temp Not OK CheckMixing Evaluate Stirring Efficiency CheckReagents->CheckMixing Reagents OK PurifyReagents Use Pure/Dry Reagents CheckReagents->PurifyReagents Reagents Not OK ImproveMixing Increase Stirring Speed / Use Baffles CheckMixing->ImproveMixing Mixing Not OK End Problem Resolved CheckMixing->End Mixing OK OptimizeTemp->End PurifyReagents->End ImproveMixing->End

Caption: Troubleshooting workflow for low yield or purity issues in production.

References

troubleshooting common issues in the analysis of 3-hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxythiophene-2-carbonitrile.

Section 1: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows broad peaks or more signals than expected. What is the likely cause?

A1: The most probable cause is the presence of tautomers. This compound can exist in equilibrium with its keto tautomer, thiophen-3(2H)-one-2-carbonitrile. This equilibrium is often solvent-dependent.[1][2] In some deuterated solvents, you may observe distinct sets of peaks for each tautomer, while in others, you might see broadened signals due to chemical exchange.

  • Troubleshooting Tip: Try acquiring NMR spectra in different solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to observe shifts in the equilibrium and potentially resolve the individual tautomer signals. Temperature variation during NMR acquisition can also help to sharpen peaks or coalesce exchange signals.

Q2: I am having difficulty purifying this compound by column chromatography. The compound streaks on the TLC plate. What can I do?

A2: The polarity and acidic proton of the hydroxyl group can lead to strong interactions with the silica gel, causing streaking and poor separation.

  • Troubleshooting Tips:

    • Solvent System Modification: Add a small amount of a polar modifier like acetic acid or formic acid to your eluent to suppress the ionization of the hydroxyl group and reduce tailing.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel.[3]

    • Deactivation of Silica Gel: You can deactivate silica gel by treating it with a base, like triethylamine, before packing the column to minimize strong interactions.[3]

Q3: The isolated product appears to be degrading over time, showing discoloration or changes in its spectroscopic profile. How can I improve its stability?

A3: 3-Hydroxythiophenes can be susceptible to oxidation and dimerization, especially if impurities are present.[1][2]

  • Troubleshooting Tips:

    • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

    • Purity: Ensure the compound is highly pure, as trace impurities can catalyze decomposition. Re-purification may be necessary.

    • Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Q4: My mass spectrum does not show a clear molecular ion peak. How can I confirm the mass of my compound?

A4: Electron ionization (EI) can sometimes cause extensive fragmentation, leading to a weak or absent molecular ion peak, especially for relatively unstable molecules.[4][5]

  • Troubleshooting Tips:

    • Soft Ionization Techniques: Use a softer ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion or a protonated/adduct ion ([M+H]+, [M+Na]+).[4]

    • High-Resolution Mass Spectrometry (HRMS): HRMS can help to confirm the elemental composition of fragment ions, which can be pieced together to deduce the structure of the parent molecule.

Section 2: Troubleshooting Guides

Spectroscopic Analysis Issues
Issue Possible Cause(s) Recommended Action(s)
NMR: Multiple sets of signals for aromatic protons.Tautomerism between the hydroxy and keto forms.[1][2]Acquire spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3) to observe changes in the tautomeric equilibrium. Perform variable temperature NMR experiments.
NMR: Broad, unresolved peaks.Chemical exchange between tautomers on the NMR timescale.[6]Lower the temperature of the NMR experiment to slow down the exchange and potentially resolve the individual signals.
NMR: Unexpected peaks in the aliphatic region.Dimerization or decomposition of the product.[1][2]Re-purify the sample. Acquire a fresh spectrum immediately after purification. Compare with literature data if available.
IR: Broad absorption in the 3400-3200 cm⁻¹ region and a strong carbonyl peak around 1650-1700 cm⁻¹.Presence of both the hydroxyl group (O-H stretch) and the keto tautomer (C=O stretch).This is expected due to tautomerism. The relative intensities may vary with the sample state (solid vs. solution).
MS: Absence of a molecular ion peak (M⁺).Fragmentation of the molecular ion is faster than detection in EI-MS.[4]Use a soft ionization technique like ESI or CI.[4]
MS: Unexpectedly high m/z peaks.Dimerization or formation of adducts with solvent molecules.Analyze the sample immediately after purification. Ensure the solvent used for sample preparation is pure.
Synthesis and Purification Issues
Issue Possible Cause(s) Recommended Action(s)
Low Yield in Gewald Synthesis: (if applicable for precursor synthesis)Incomplete reaction; formation of side products.[7][8]Optimize reaction conditions (temperature, base, reaction time). Ensure high purity of starting materials.
Purification: Compound streaks on silica gel TLC.Strong interaction of the hydroxyl group with the acidic silica.[3]Use a modified eluent (e.g., with added acetic acid). Try an alternative stationary phase like alumina or reverse-phase silica.[3][9]
Purification: Co-elution of impurities.Impurities have similar polarity to the product.Employ orthogonal purification techniques (e.g., recrystallization, preparative HPLC with a different column chemistry).
Stability: Product darkens or decomposes upon isolation.Air or light sensitivity; presence of residual acid or base from the reaction.Work under an inert atmosphere. Ensure complete removal of catalysts or reagents during workup. Store the final product under inert gas at low temperature.[1]

Section 3: Experimental Protocols

General Protocol for NMR Sample Preparation to Investigate Tautomerism
  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.

  • Cap the NMR tube and invert several times to ensure complete dissolution.

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • If broad peaks or multiple species are observed, consider acquiring spectra at different temperatures (e.g., 253 K, 273 K, 323 K) to observe changes in peak shape or coalescence.

  • Repeat the process with other deuterated solvents (e.g., CDCl₃, CD₃OD) to assess the effect of solvent polarity on the tautomeric equilibrium.

General Protocol for Troubleshooting Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a range of solvent systems with varying polarity (e.g., hexane/ethyl acetate mixtures).

    • If streaking is observed, prepare a new developing solvent containing 0.5-1% acetic acid and re-run the TLC.

  • Column Chromatography:

    • Based on the optimized TLC conditions, choose the appropriate eluent system.

    • If streaking was an issue, use the eluent containing the acid modifier.

    • Pack a silica gel column with the chosen eluent.

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column, collecting fractions and monitoring by TLC.

Section 4: Visualizations

Tautomeric Equilibrium

Tautomerism Hydroxy This compound (Enol Form) Keto Thiophen-3(2H)-one-2-carbonitrile (Keto Form) Hydroxy->Keto Equilibrium NMR_Troubleshooting Start Unexpected NMR Spectrum (Broad or Extra Peaks) CheckTautomerism Hypothesis: Tautomerism? Start->CheckTautomerism CheckImpurity Hypothesis: Impurity or Decomposition? CheckTautomerism->CheckImpurity No RunInNewSolvent Acquire spectrum in a different solvent (e.g., DMSO-d6, CDCl3) CheckTautomerism->RunInNewSolvent Yes Repurify Re-purify sample (Column, Recrystallization) CheckImpurity->Repurify Yes NotResolved Issue Persists CheckImpurity->NotResolved No VariableTempNMR Perform variable temperature NMR RunInNewSolvent->VariableTempNMR Resolved Spectrum Resolved VariableTempNMR->Resolved FreshSample Run fresh sample immediately after purification Repurify->FreshSample FreshSample->Resolved

References

method development for the quantification of 3-hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the quantitative analysis of 3-hydroxythiophene-2-carbonitrile using a validated High-Performance Liquid Chromatography (HPLC) with UV detection method.

Experimental Protocol: HPLC-UV Method

A reversed-phase HPLC method has been developed for the quantification of this compound. The method is designed to be simple, accurate, and precise.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient 70% Acetonitrile / 30% Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (for sample and standard preparation)

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Summary:

ParameterResult
Linearity (µg/mL) 1 - 50
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water:Formic Acid) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte in Samples H->I

Experimental workflow for the quantification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

  • Question: Why is my peak for this compound tailing?

    • Answer: Peak tailing is a common issue and can be caused by several factors.[1][2] Given that this compound has a hydroxyl group, it can interact with active silanol groups on the silica-based C18 column.[1]

      • Solution 1: Adjust Mobile Phase pH: The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of residual silanol groups on the column packing material, thereby minimizing secondary interactions that cause tailing.[1]

      • Solution 2: Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][2] Try diluting your sample and reinjecting.

      • Solution 3: Use a Different Column: If tailing persists, consider using a column with high-purity silica or one that is end-capped to reduce the number of available silanol groups.[1]

  • Question: My peaks are broad. What should I do?

    • Answer: Broad peaks can result from issues with the column, mobile phase, or extra-column volume.

      • Solution 1: Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak broadening.[1] Try flushing the column with a strong solvent or replacing the guard column.

      • Solution 2: Ensure Proper Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to broader peaks.[3]

      • Solution 3: Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all connections are secure to minimize dead volume in the system.

  • Question: I am observing split peaks. What is the cause?

    • Answer: Split peaks can be caused by a partially blocked frit, a void in the column packing, or issues with sample dissolution.[2]

      • Solution 1: Check for Blockages: Backflushing the column may dislodge particulate matter from the inlet frit. If this does not resolve the issue, the frit may need to be replaced.[2]

      • Solution 2: Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[2][4] It is recommended to dissolve the sample in the mobile phase itself whenever possible.[4]

Retention Time and Baseline Issues

  • Question: The retention time for my analyte is shifting between injections. Why?

    • Answer: Fluctuations in retention time can be due to changes in mobile phase composition, temperature, or flow rate.

      • Solution 1: Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

      • Solution 2: Check Pump Performance: Inconsistent mobile phase delivery from the pump can cause retention time shifts. Ensure the pump is properly primed and there are no leaks.

      • Solution 3: Control Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.[3]

  • Question: I have a noisy or drifting baseline. What could be the problem?

    • Answer: A noisy or drifting baseline is often due to issues with the mobile phase, detector, or contaminated system components.

      • Solution 1: Mobile Phase Quality: Use high-purity, HPLC-grade solvents and ensure they are properly degassed.[1] Contaminated or improperly prepared mobile phase is a common cause of baseline issues.[4]

      • Solution 2: Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.

      • Solution 3: System Contamination: Flush the system with a strong solvent to remove any contaminants that may have accumulated in the injector, tubing, or detector flow cell.

Troubleshooting Decision Tree

G cluster_peak Peak Shape Issues cluster_retention Retention & Baseline cluster_solutions Potential Solutions start Identify Chromatographic Problem peak_tailing Peak Tailing start->peak_tailing peak_broad Broad Peaks start->peak_broad peak_split Split Peaks start->peak_split rt_shift Retention Time Shift start->rt_shift baseline_issue Noisy/Drifting Baseline start->baseline_issue sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph sol_overload Check for Column Overload peak_tailing->sol_overload sol_column Use End-capped Column peak_tailing->sol_column sol_contamination Flush/Replace Column peak_broad->sol_contamination sol_mobile_phase Prepare Fresh Mobile Phase peak_broad->sol_mobile_phase sol_connections Check Connections/Tubing peak_broad->sol_connections peak_split->sol_contamination sol_solvent Check Sample Solvent peak_split->sol_solvent rt_shift->sol_mobile_phase sol_equilibration Ensure System Equilibration rt_shift->sol_equilibration sol_pump Check Pump Performance rt_shift->sol_pump sol_temp Control Column Temperature rt_shift->sol_temp baseline_issue->sol_contamination baseline_issue->sol_mobile_phase sol_detector Check Detector Lamp baseline_issue->sol_detector

References

Technical Support Center: Overcoming Poor Solubility of 3-Hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3-hydroxythiophene-2-carbonitrile in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule due to the presence of hydroxyl (-OH) and nitrile (-CN) functional groups. However, the thiophene ring itself contributes to some nonpolar character. Its solubility is expected to be limited in nonpolar solvents and moderate in polar aprotic and protic solvents. Thiophene, the parent compound, is insoluble in water but soluble in many organic solvents like ethanol and ether.[1] Substituted thiophenes generally exhibit good solubility in common organic solvents, but this can be highly dependent on the nature of the substituents.[2][3]

Q2: In which common organic solvents is this compound likely to have the best solubility?

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using a co-solvent system is a highly effective strategy. A small amount of a highly polar solvent in which the compound is more soluble can be added to the main reaction solvent to increase the overall solvating power of the mixture. For instance, adding a small percentage of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent like tetrahydrofuran (THF) can significantly improve solubility.

Q4: Are there any potential stability issues with this compound under certain conditions?

A4: Yes, the functional groups of this compound present potential stability concerns. The nitrile group can be susceptible to hydrolysis to a carboxylic acid, especially under strong acidic or basic conditions with prolonged heating.[4][5][6][7][8] The 3-hydroxy group on the thiophene ring makes the compound acidic and can influence its reactivity. Thiophene rings themselves are generally stable but can be susceptible to oxidation under harsh conditions.[9] It is advisable to conduct stability studies under your specific reaction conditions if you suspect degradation.

Troubleshooting Guides

Problem: My this compound is not dissolving in the chosen reaction solvent.

  • Solution 1: Increase Temperature

    • Gently heat the mixture while stirring. Many organic compounds show a significant increase in solubility at elevated temperatures. Be mindful of the boiling point of your solvent and the thermal stability of your compound.

  • Solution 2: Use a Co-solvent

    • Add a small amount (e.g., 5-10% v/v) of a more polar aprotic co-solvent like DMF or DMSO to your reaction mixture. See the experimental protocol below for a more detailed guide on co-solvent selection.

  • Solution 3: Change the Solvent Entirely

    • If the above methods fail, consider switching to a more suitable solvent based on the expected solubility profile in the table below.

  • Solution 4: Particle Size Reduction

    • If you have a solid starting material, reducing the particle size can increase the surface area and improve the dissolution rate. This can be achieved through grinding the solid with a mortar and pestle before adding it to the solvent. For more significant particle size reduction, techniques like micronization or sonication can be employed.

Problem: My compound dissolves initially but then precipitates out of solution during the reaction.

  • Possible Cause 1: Change in Temperature

    • If the reaction is run at a different temperature than when the compound was initially dissolved, it may have crashed out. Ensure the reaction temperature is maintained at a level where the compound remains soluble.

  • Possible Cause 2: Change in Solvent Composition

    • If a reagent is added in a solvent that is a poor solvent for your compound, it can cause precipitation. Consider adding reagents neat or dissolved in the primary reaction solvent.

  • Possible Cause 3: Reaction Product is Insoluble

    • The product of the reaction may be less soluble than the starting material. In this case, the reaction may need to be run in a different solvent or at a higher dilution.

Problem: The reaction is proceeding very slowly or not at all, and I suspect poor solubility is the issue.

  • Solution 1: Improve Agitation

    • Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved starting material and the other reagents.

  • Solution 2: Employ Solubility Enhancement Techniques

    • Use the strategies outlined above (increasing temperature, using a co-solvent) to increase the concentration of the dissolved starting material.

  • Solution 3: Consider a Phase-Transfer Catalyst

    • If you have a biphasic system (e.g., an aqueous and an organic phase), a phase-transfer catalyst can help shuttle the reactant from one phase to the other to facilitate the reaction.

Problem: I am observing low yields and suspect degradation of my starting material.

  • Troubleshooting Steps:

    • Analyze the Reaction Mixture: Use techniques like TLC, LC-MS, or NMR to check for the presence of your starting material and any potential degradation products.

    • Run a Control Reaction: Set up a reaction with just the this compound in the solvent and any other reagents (e.g., acid or base) under the reaction conditions to see if it degrades without the other starting material.

    • Modify Reaction Conditions: If degradation is confirmed, consider lowering the reaction temperature, using a milder base or acid, or reducing the reaction time.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
HexaneNonpolarInsoluble"Like dissolves like" principle; highly nonpolar solvent.
TolueneNonpolar (Aromatic)Sparingly SolubleAromatic character may offer some interaction, but overall nonpolar.
Dichloromethane (DCM)Polar AproticSparingly SolubleModerate polarity, may not be sufficient for the polar functional groups.
Diethyl EtherPolar AproticSparingly to Moderately SolubleSome polarity, but hydrogen bonding with the hydroxyl group is not possible.
Tetrahydrofuran (THF)Polar AproticModerately SolubleHigher polarity than diethyl ether and a good general-purpose solvent.
AcetonitrilePolar AproticModerately to SolubleHigh polarity and can interact via dipole-dipole interactions.
AcetonePolar AproticModerately to SolubleGood polar aprotic solvent.
Dimethylformamide (DMF)Polar AproticSolubleHigh polarity, excellent for dissolving many polar organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleVery high polarity, often used as a solvent for poorly soluble compounds.
MethanolPolar ProticModerately SolubleCan act as a hydrogen bond donor and acceptor, but may also compete for hydrogen bonding with the solute.
EthanolPolar ProticModerately SolubleSimilar to methanol, but slightly less polar.
WaterPolar ProticSparingly SolubleThe organic backbone of the thiophene ring limits water solubility.

Disclaimer: This table provides predicted qualitative solubility based on chemical principles. It is highly recommended to perform experimental solubility tests for your specific application.

Table 2: Properties of Common Co-solvents and Surfactants for Solubility Enhancement

AgentTypeTypical ConcentrationMechanism of ActionPotential Issues
Co-solvents
Dimethylformamide (DMF)Polar Aprotic5-20% (v/v)Increases the overall polarity of the solvent mixture.High boiling point can make it difficult to remove. Can decompose at high temperatures or in the presence of strong acids/bases.
Dimethyl Sulfoxide (DMSO)Polar Aprotic5-20% (v/v)A very strong polar solvent that can disrupt solute-solute interactions.Very high boiling point; can be difficult to remove completely. Can be reactive under certain conditions.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic5-20% (v/v)Similar to DMF and DMSO in its solvating power.High boiling point.
Surfactants
Sodium Dodecyl Sulfate (SDS)AnionicAbove CMCForms micelles that encapsulate the hydrophobic parts of the solute.[10]Can introduce ions into the reaction and may be difficult to remove from the final product.
Cetyltrimethylammonium Bromide (CTAB)CationicAbove CMCForms micelles to solubilize the compound.Can be toxic and may interfere with certain reactions.
Triton™ X-100Non-ionicAbove CMCForms neutral micelles, generally less disruptive to reaction chemistry.Can be difficult to remove during workup.
Tween® 80Non-ionicAbove CMCBiocompatible and often used in pharmaceutical formulations.[6]May be challenging to separate from the product.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

  • Preparation: Add approximately 10 mg of this compound to a small vial.

  • Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.

  • Observation: Vigorously stir or vortex the mixture for 1 minute at room temperature.

  • Assessment:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: No noticeable dissolution of the solid.

  • Heating: If the compound is partially soluble or insoluble, gently heat the mixture (e.g., to 40-50 °C) and observe any changes in solubility.

Protocol 2: Using a Co-solvent to Improve Solubility

  • Initial Attempt: Attempt to dissolve the required amount of this compound in the primary reaction solvent at the desired reaction temperature.

  • Co-solvent Addition: If the compound does not fully dissolve, add a polar aprotic co-solvent (e.g., DMF or DMSO) dropwise while stirring vigorously.

  • Monitor Dissolution: Continue adding the co-solvent in small increments (e.g., 1-2% of the total volume at a time) until the solid is completely dissolved.

  • Volume Limit: Try not to exceed 20% (v/v) of the co-solvent, as it may affect the reaction outcome and make product purification more difficult.

  • Proceed with Reaction: Once the starting material is fully dissolved, proceed with the addition of other reagents.

Protocol 3: Using Surfactants for Enhanced Solubility in Aqueous or Biphasic Systems

  • Surfactant Selection: Choose a surfactant based on the reaction conditions (e.g., non-ionic surfactants are generally less reactive).

  • Concentration: Prepare a solution of the surfactant in the aqueous phase at a concentration above its critical micelle concentration (CMC).

  • Dissolution: Add the this compound to the surfactant solution and stir vigorously. Gentle heating may be required.

  • Reaction Setup: Proceed with the reaction, ensuring adequate mixing to maintain the emulsion or micellar solution.

Mandatory Visualization

G start Poor Solubility of This compound increase_temp Increase Temperature start->increase_temp use_cosolvent Use Co-solvent (e.g., DMF, DMSO) start->use_cosolvent change_solvent Change Solvent (to more polar) start->change_solvent particle_reduction Reduce Particle Size start->particle_reduction is_dissolved Is the compound dissolved? increase_temp->is_dissolved use_cosolvent->is_dissolved change_solvent->is_dissolved particle_reduction->is_dissolved proceed Proceed with Reaction is_dissolved->proceed Yes troubleshoot_further Troubleshoot Further (Consider surfactants, phase-transfer catalysis) is_dissolved->troubleshoot_further No G start Start: Determine Solubility add_solid Add ~10 mg of compound to a vial start->add_solid add_solvent Add 0.5 mL of test solvent add_solid->add_solvent stir Stir/Vortex for 1 min at room temperature add_solvent->stir observe Observe for dissolution stir->observe soluble Soluble observe->soluble Complete Dissolution partially_insoluble Partially Soluble or Insoluble observe->partially_insoluble Incomplete Dissolution record Record Observation soluble->record heat Gently heat and observe again partially_insoluble->heat heat->record G cluster_0 Poorly Soluble Compound in Solvent 1 cluster_1 Addition of Co-solvent (Solvent 2) cluster_2 Solvated Compound in Mixed Solvent a1 a2 s1 a1->s1 a3 a4 s6 a4->s6 s2 s3 s4 s5 c1 c2 sol1 sol2 sol3 sol4 s7 s8 s9 s10 s11 s12 c3 c4 cluster_1 cluster_1 cluster_2 cluster_2 cluster_1->cluster_2

References

Validation & Comparative

comparative study of different synthetic routes to 3-hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-hydroxythiophene-2-carbonitrile stands as a valuable scaffold due to its potential biological activities. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into their respective methodologies, yields, and reaction conditions.

Route 1: Multi-step Synthesis via Gewald Reaction and Diazotization

This well-established, albeit indirect, pathway begins with the versatile Gewald reaction to construct the thiophene ring, followed by functional group transformation to introduce the hydroxyl group.

Experimental Protocol:

Step 1: Synthesis of 2-amino-4,5-unsubstituted-thiophene-3-carbonitrile via Gewald Reaction

  • To a stirred solution of a suitable α-mercaptoaldehyde or α-mercaptoketone (1 equivalent) and malononitrile (1 equivalent) in a polar aprotic solvent such as ethanol or dimethylformamide, a catalytic amount of a base (e.g., triethylamine or piperidine) is added.

  • The reaction mixture is heated to a temperature between 50-80°C and stirred for 2-6 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Diazotization of 2-aminothiophene-3-carbonitrile and Hydrolysis

  • The 2-aminothiophene-3-carbonitrile (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled solution, maintaining the temperature below 5°C. The formation of the diazonium salt is monitored.

  • The solution containing the diazonium salt is then slowly added to a boiling aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group.

  • After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent.

  • The organic layer is dried and the solvent is evaporated to yield the crude this compound, which is then purified by appropriate methods.

Route 2: Fiesselmann Thiophene Synthesis

A more convergent approach, the Fiesselmann synthesis, allows for the direct construction of the 3-hydroxythiophene ring system. While traditionally used for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid esters, modifications can be employed to yield the desired 2-carbonitrile.

Experimental Protocol:
  • An α,β-acetylenic nitrile (1 equivalent) is reacted with an ester of thioglycolic acid (1 equivalent) in the presence of a strong base, such as sodium methoxide or potassium tert-butoxide, in an anhydrous solvent like methanol or tetrahydrofuran.

  • The reaction is typically carried out at room temperature or with gentle heating for several hours.

  • The reaction proceeds via a series of conjugate additions and a final intramolecular cyclization (Dieckmann-like condensation for esters, or a Thorpe-Ziegler type reaction for nitriles).

  • Acidic workup of the reaction mixture yields the this compound.

  • Purification is typically performed by crystallization or column chromatography.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Gewald Reaction & DiazotizationRoute 2: Fiesselmann Synthesis
Starting Materials α-mercaptoaldehyde/ketone, malononitrile, sodium nitrite, acidα,β-acetylenic nitrile, thioglycolic acid ester, strong base
Number of Steps Multi-step (2 or more)Typically one-pot or two steps
Overall Yield Moderate to good (can be lowered by the diazotization step)Potentially higher due to convergence, but can be variable
Reaction Conditions Gewald: 50-80°C; Diazotization: 0-5°C then boilingRoom temperature to moderate heating
Key Intermediate 2-aminothiophene-3-carbonitrileThioether adduct
Advantages Well-established and versatile Gewald reaction.More convergent and potentially higher atom economy.
Disadvantages Indirect route, use of potentially unstable diazonium salts.Requires synthesis of α,β-acetylenic nitrile, strong base required.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic routes, the following diagrams depict the logical flow of each process.

Gewald_Route cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Diazotization & Hydrolysis start1 α-Mercapto- aldehyde/ketone + Malononitrile reagents1 Base (e.g., TEA) Ethanol/DMF, 50-80°C start1->reagents1 product1 2-Aminothiophene- 3-carbonitrile reagents1->product1 reagents2 1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, Heat product1->reagents2 product2 3-Hydroxythiophene- 2-carbonitrile reagents2->product2

Figure 1. Workflow for the multi-step synthesis of this compound via the Gewald reaction and subsequent diazotization.

Fiesselmann_Route cluster_main Fiesselmann Synthesis start α,β-Acetylenic nitrile + Thioglycolic acid ester reagents Strong Base (e.g., NaOMe) Anhydrous Solvent, RT-Heat start->reagents product 3-Hydroxythiophene- 2-carbonitrile reagents->product

Figure 2. One-pot synthesis of this compound using the Fiesselmann thiophene synthesis.

A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3-hydroxythiophene-2-carbonitrile. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this document outlines the most probable analytical approaches, drawing parallels from validated methods for structurally similar thiophene derivatives. The focus is on High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, providing detailed experimental protocols and comparative validation data based on analogous compounds.

Introduction to the Analysis of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. The validation of these methods ensures that they are suitable for their intended purpose, providing data on linearity, accuracy, precision, selectivity, and robustness.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and sensitive technique suitable for the separation and quantification of this compound from complex mixtures. A reverse-phase HPLC method with UV detection is proposed as the primary analytical approach.

Experimental Protocol: Proposed HPLC-UV Method

This protocol is based on established methods for the analysis of thiophene derivatives[1].

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 90:10 (v/v) mixture of acetonitrile and water[1]. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of 231 nm has been used for similar thiophenic compounds[1].

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 50 µg/mL.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Optimize Chromatographic Conditions B Linearity A->B Validate C Accuracy B->C D Precision (Repeatability & Intermediate) C->D E Selectivity D->E F LOD & LOQ E->F G Robustness F->G H Routine Sample Quantification G->H Implement

Caption: Workflow for the development and validation of an HPLC analytical method.

Alternative Method: UV-Vis Spectrophotometry

For simpler matrices where interfering substances are minimal, UV-Vis spectrophotometry offers a rapid and cost-effective alternative for the quantification of this compound.

Experimental Protocol: Proposed UV-Vis Spectrophotometric Method

This protocol is based on general practices for UV-Vis analysis of organic compounds[2].

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., 0.01N NaOH, ethanol, or acetonitrile)[2].

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across a suitable UV range (e.g., 200-400 nm) to determine the λmax. For a similar compound, moxifloxacin, a λmax of 290 nm was used in 0.01N NaOH[2].

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent. Concentration ranges are typically lower than for HPLC, for instance, 1-15 µg/mL[2].

  • Measurement: Measure the absorbance of the blank (solvent) and the standard solutions at the determined λmax. Construct a calibration curve by plotting absorbance versus concentration.

Comparative Validation Data

The following tables summarize typical validation parameters for HPLC and UV-Vis methods, based on data reported for analogous thiophene derivatives[1][2]. These tables provide a benchmark for what can be expected during the validation of a method for this compound.

Table 1: Comparison of Linearity and Range
ParameterHPLC Method (Thiophene Derivative)[1]UV-Vis Method (Thiophene Derivative)[2]
Concentration Range 10 - 50 µg/mL3.0 - 15.0 µg/mL
Correlation Coefficient (r²) 0.99930.9995
Table 2: Comparison of Accuracy and Precision
ParameterHPLC Method (Thiophene Derivative)[1]UV-Vis Method (Thiophene Derivative)[2]
Accuracy (% Recovery) 92.4 - 102.4%99.21 - 99.60%
Precision (% RSD) 0.14 – 1.59%0.473 - 1.818%
Table 3: Comparison of Detection and Quantification Limits
ParameterHPLC Method (Thiophene Derivative)[1]UV-Vis Method (Thiophene Derivative)[2]
Limit of Detection (LOD) 1.69 µg/mL1.26 µg/mL
Limit of Quantification (LOQ) 5.15 µg/mL3.82 µg/mL

Logical Comparison of Analytical Methods

Method_Comparison cluster_HPLC HPLC Method cluster_UVVis UV-Vis Method HPLC_Selectivity High Selectivity HPLC_Sensitivity High Sensitivity HPLC_Selectivity->HPLC_Sensitivity HPLC_Complexity Higher Complexity & Cost HPLC_Sensitivity->HPLC_Complexity HPLC_Time Longer Analysis Time HPLC_Complexity->HPLC_Time UV_Selectivity Lower Selectivity UV_Sensitivity Lower Sensitivity UV_Selectivity->UV_Sensitivity UV_Complexity Lower Complexity & Cost UV_Sensitivity->UV_Complexity UV_Time Faster Analysis Time UV_Complexity->UV_Time Analyte 3-Hydroxythiophene- 2-carbonitrile Analysis Analyte->HPLC_Selectivity Ideal for Complex Matrices Analyte->UV_Selectivity Suitable for Simple Matrices

Caption: Comparison of HPLC and UV-Vis analytical methods.

Conclusion

For the analysis of this compound, an HPLC-UV method is recommended for its high selectivity and sensitivity, making it suitable for complex sample matrices often encountered in drug development and research. UV-Vis spectrophotometry presents a viable, simpler, and faster alternative for routine analysis in well-defined, simple matrices. The choice of method will ultimately depend on the specific application, required sensitivity, and the complexity of the sample matrix. The provided protocols and comparative data from related compounds serve as a robust starting point for the development and validation of a specific analytical method for this compound.

References

A Comparative Analysis of the Reactivity of 3-Hydroxythiophene-2-carbonitrile and 3-Aminothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two important thiophene derivatives: 3-hydroxythiophene-2-carbonitrile and 3-aminothiophene-2-carboxamide. Understanding the distinct reactivity profiles of these molecules is crucial for their application as versatile building blocks in the synthesis of novel heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. This comparison is supported by experimental data and detailed protocols to aid in practical applications.

Introduction to the Compounds

The reactivity of substituted thiophenes is fundamentally governed by the electronic nature of their substituents. In this comparison, we examine two thiophenes substituted at the 2 and 3 positions with functional groups that impart significantly different chemical properties.

  • This compound features a hydroxyl (-OH) group, which is an electron-donating group (activating) through resonance, and a nitrile (-CN) group, which is a strong electron-withdrawing group (deactivating) through both induction and resonance. A key feature of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form.[1]

  • 3-Aminothiophene-2-carboxamide possesses an amino (-NH2) group, a powerful electron-donating group (activating), and a carboxamide (-CONH2) group, which is a moderately electron-withdrawing group (deactivating). This combination of substituents makes it a valuable precursor for the synthesis of fused ring systems like thieno[2,3-d]pyrimidines.[2]

Comparative Reactivity Profiles

The differing electronic effects of the hydroxyl/amino and nitrile/carboxamide substituents create distinct reactivity landscapes for these two molecules.

Electrophilic Aromatic Substitution

The thiophene ring is inherently electron-rich and susceptible to electrophilic attack, primarily at the α-positions (C2 and C5). The substituents at C3 significantly influence this reactivity.

  • This compound : The hydroxyl group at C3 strongly activates the ring towards electrophiles, directing them to the C2 and C5 positions. However, the C2 position is already substituted. The strong deactivating nature of the cyano group at C2 somewhat tempers this activation. Nevertheless, electrophilic substitution is expected to occur preferentially at the C5 position. 3-Hydroxythiophenes are generally less reactive towards electrophiles than their 3-hydroxypyrrole counterparts.[1]

  • 3-Aminothiophene-2-carboxamide : The amino group at C3 is a more potent activating group than the hydroxyl group. This strong activation makes the thiophene ring highly susceptible to electrophilic attack. The carboxamide group at C2 is deactivating but less so than the nitrile group. Consequently, 3-aminothiophene-2-carboxamide is expected to be more reactive towards electrophiles than this compound, with substitution also favored at the C5 position. The high electron density of the ring in 2-aminothiophene derivatives makes them prone to reactions like cycloadditions with electron-poor olefins.[3]

Nucleophilic Reactions

Nucleophilic reactions can target the substituents or, under specific conditions, the thiophene ring itself.

  • This compound : The primary site for nucleophilic attack is the carbon atom of the nitrile group. The nitrile can undergo hydrolysis to a carboxylic acid or an amide, or it can be attacked by other nucleophiles. The enolate formed by deprotonation of the hydroxyl group can also act as a nucleophile, readily undergoing O-alkylation or O-acylation.[1]

  • 3-Aminothiophene-2-carboxamide : The carboxamide group is susceptible to nucleophilic acyl substitution, such as hydrolysis to the corresponding carboxylic acid, although this typically requires harsh conditions. More significantly, the amino group and the adjacent carboxamide are perfectly positioned to act as nucleophiles in cyclization reactions. This is a cornerstone of their utility, allowing them to react with various reagents to form fused heterocyclic systems.[2] 2-aminothiophene-3-carboxamides are versatile building blocks for synthesizing a wide range of heterocyclic compounds.[2]

Tautomerism

A critical point of differentiation is the tautomeric behavior of this compound.

Caption: Tautomeric equilibrium of 3-hydroxythiophene.

This equilibrium means that this compound can react either as an aromatic phenol-like compound or as an α,β-unsaturated ketone. This dual reactivity is not available to 3-aminothiophene-2-carboxamide, which exists predominantly in the amino form. The extent of this equilibrium is solvent-dependent.[1]

Quantitative Data Comparison

While direct kinetic comparisons of reactivity are scarce in the literature, data from studies on derivatives can provide insights into the electronic influence of the core structures. A study comparing the biological activity of related carboxamide derivatives offers a useful surrogate for comparing their chemical properties under physiological conditions.

Property3-Hydroxythiophene Derivative (3b)3-Aminothiophene Derivative (7b)Reference Compound
Antioxidant Activity (% Inhibition) 54.9% - 28.4%62.0% - 46.9% Ascorbic Acid (88.44%)
Antibacterial Activity (% Inhibition) 20.0% - 78.3%40.0% - 86.9% N/A

Data sourced from a study on N-(4-acetylphenyl)-2-carboxamide derivatives of 3-hydroxy and 3-aminothiophenes.[4]

The higher antioxidant and antibacterial activities of the 3-aminothiophene derivatives suggest a greater propensity for the molecule to participate in electron transfer processes, which can be correlated with its higher electron density and reactivity compared to the 3-hydroxythiophene analogue.[4]

Logical Flow of Reactivity

The following diagram illustrates the general reactivity pathways for both compounds, highlighting the key functional groups involved.

Caption: Comparative reactivity pathways.

Experimental Protocols

The following are representative experimental protocols that highlight the characteristic reactivity of each compound.

Protocol 1: Synthesis of 3-Hydroxythiophene-2-carboxamide Derivatives

This protocol demonstrates the cyclization reaction to form the 3-hydroxythiophene core, illustrating a common synthetic route.

Reaction: Condensation of N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives.[4]

Methodology:

  • Dissolve the ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative (1 mmol) in ethanolic sodium ethoxide.

  • Add N-(4-acetylphenyl)-2-chloroacetamide (1 mmol) to the solution.

  • The reaction proceeds via the formation of a sulfide intermediate through the substitution of the chlorine atom.

  • Intramolecular cyclization occurs with the removal of ethanol to yield the target 3-hydroxythiophene derivative.

  • The reaction mixture is worked up by pouring into ice water and acidifying to precipitate the product.

  • The crude product is filtered, washed with water, and recrystallized from an appropriate solvent like ethanol.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine from 3-Aminothiophene-2-carboxamide

This protocol showcases the utility of 3-aminothiophene-2-carboxamide derivatives in forming fused heterocyclic systems, a key aspect of their reactivity.[2]

Reaction: Cyclocondensation of a 2-aminothiophene-3-carboxamide derivative with a nitrile.[2]

Methodology:

  • Suspend the 2-aminothiophene-3-carboxamide derivative (1 mmol) in dioxane.

  • Add the desired nitrile (e.g., malononitrile, 1.1 mmol).

  • Pass a stream of dry hydrogen chloride gas through the reaction mixture, or add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the thieno[2,3-d]pyrimidine product.

  • Filter the solid, wash with water, and purify by recrystallization.

Thienopyrimidine_Synthesis start 3-Aminothiophene-2-carboxamide Reactant 1 process Cyclocondensation | (e.g., HCl, Dioxane, Reflux) start->process reagent R-CN (Nitrile) Reactant 2 reagent->process product 4-Amino-thieno[2,3-d]pyrimidine Fused Product process->product

Caption: Synthesis of thieno[2,3-d]pyrimidines.

Conclusion

  • 3-Aminothiophene-2-carboxamide is the more electron-rich and reactive system, particularly towards electrophiles. Its primary synthetic value lies in the concerted reactivity of its amino and carboxamide groups, which serve as a powerful tool for constructing complex, fused heterocyclic systems.

  • This compound possesses a more nuanced reactivity profile, characterized by its tautomeric equilibrium. This allows it to react as either an activated aromatic ring or an unsaturated ketone, providing unique synthetic pathways. While activated towards electrophilic substitution, it is generally less reactive than its amino counterpart due to the stronger deactivating effect of the nitrile group.

The choice between these two thiophene derivatives as starting materials will depend on the specific synthetic target and the desired reaction pathway. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Unveiling a New Contender: 2-Hydroxy-4-phenylthiophene-3-carbonitrile Derivatives Challenge a Known PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of cancer immunotherapy, researchers have synthesized a novel 2-hydroxy-4-phenylthiophene-3-carbonitrile derivative that demonstrates comparable biological activity to a known inhibitor of the programmed death-ligand 1 (PD-L1). This head-to-head comparison provides valuable insights for drug development professionals, highlighting a promising new scaffold for the creation of next-generation immune checkpoint inhibitors. The study directly compared the thiophene derivative against BMS-1166, a well-documented small molecule inhibitor of the PD-1/PD-L1 interaction.

Performance Against a Known Standard

The biological activity of the novel thiophene derivative was quantified and compared against BMS-1166 using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This assay measures the ability of a compound to disrupt the interaction between the PD-1 receptor and its ligand, PD-L1. The results, presented in terms of the half-maximal inhibitory concentration (IC50), are summarized below. A lower IC50 value indicates greater potency.

CompoundTargetKnown InhibitorIC50 (nM)[1]
2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrilePD-L1No4.97
BMS-1166 (synthesized reference compound)PD-L1Yes3.78

The data indicates that the novel 2-hydroxy-4-phenylthiophene-3-carbonitrile derivative inhibits the PD-1/PD-L1 interaction with an IC50 value of 4.97 nM, which is comparable to the 3.78 nM IC50 of the established inhibitor, BMS-1166.[1] This demonstrates the potential of this new chemical scaffold in the development of potent PD-L1 inhibitors.

The PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation.[2][3][4] Under normal physiological conditions, this pathway helps to maintain self-tolerance and prevent autoimmune responses.[2] However, many cancer cells exploit this mechanism to evade the immune system.[3] By expressing PD-L1 on their surface, tumor cells can bind to the PD-1 receptor on activated T-cells. This interaction sends an inhibitory signal to the T-cell, leading to its inactivation and preventing it from attacking the cancer cell.[2][5] Small molecule inhibitors, such as the thiophene derivative and BMS-1166, work by physically blocking the interaction between PD-1 and PD-L1, thereby "releasing the brakes" on the immune system and allowing T-cells to recognize and eliminate cancerous cells.

PD1_PDL1_Pathway cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 TCell Activated T-Cell PD1 PD-1 Receptor TCR TCR PD1->TCell Inactivation MHC MHC TCR->MHC Antigen Presentation TumorCell Tumor Cell PDL1 PD-L1 PDL1->PD1 Binding & Inhibition Inhibitor Thiophene Derivative or BMS-1166 Inhibitor->PDL1 Blocks Interaction

Caption: The PD-1/PD-L1 immune checkpoint inhibition pathway.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

The inhibitory activity of the compounds on the PD-1/PD-L1 interaction was determined using a competitive binding HTRF assay.[6][7] This assay format is well-suited for high-throughput screening of potential inhibitors.

Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant human PD-1 is labeled with the donor and recombinant human PD-L1 is labeled with the acceptor. When PD-1 and PD-L1 are in close proximity (i.e., bound together), excitation of the donor results in energy transfer to the acceptor, producing a specific FRET signal. When an inhibitor compound successfully competes with this binding, the distance between the donor and acceptor increases, leading to a decrease in the FRET signal. The concentration of the inhibitor required to reduce the FRET signal by 50% is determined as the IC50 value.

General Procedure:

  • Reagent Preparation: Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., 6His-Europium) and recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., Biotin-d2) are prepared in an appropriate assay buffer.

  • Compound Dispensing: Serial dilutions of the test compounds (the thiophene derivative and BMS-1166) are dispensed into a low-volume 384-well microplate. Control wells containing DMSO (vehicle) are also included.

  • Protein Addition: A mixture of the tagged PD-1 and PD-L1 proteins is added to all wells of the microplate.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) in the dark to allow the binding reaction to reach equilibrium.

  • Signal Detection: The fluorescence is read on a plate reader capable of HTRF detection, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence signals is calculated, and the percentage of inhibition is determined relative to the control wells. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic model.

HTRF_Workflow start Start reagent_prep Prepare Tagged PD-1 (Donor) and PD-L1 (Acceptor) start->reagent_prep dispense Dispense Serial Dilutions of Test Compounds into Plate reagent_prep->dispense add_proteins Add PD-1 and PD-L1 Mixture to All Wells dispense->add_proteins incubate Incubate at Room Temperature in the Dark add_proteins->incubate read_plate Read Fluorescence Signal on HTRF Plate Reader incubate->read_plate analyze Calculate Inhibition and Determine IC50 read_plate->analyze end_node End analyze->end_node

Caption: Workflow for the PD-1/PD-L1 HTRF binding assay.

References

A Spectroscopic Showdown: Unraveling the Tautomeric Identity of 3-Hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural forms of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 3-hydroxythiophene-2-carbonitrile and its primary tautomers, offering insights into their distinct spectral fingerprints. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for identifying and characterizing these versatile chemical entities.

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in the study of heterocyclic chemistry. This compound is a prime example, existing in equilibrium with its keto tautomer, 3-oxo-2,3-dihydrothiophene-2-carbonitrile, and a potential, though less common, imine tautomer, 2-carbamoyl-3-hydroxythiophene. The prevalence of each tautomer is significantly influenced by factors such as solvent polarity and temperature. This guide delves into the spectroscopic characteristics that differentiate these forms, providing a foundation for their identification and quantification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the enol, keto, and imine tautomers of this compound, derived from a combination of experimental data from related compounds and established spectroscopic principles.

Table 1: 1H NMR Spectroscopic Data (δ, ppm) in CDCl3

ProtonEnol Tautomer (this compound)Keto Tautomer (3-oxo-2,3-dihydrothiophene-2-carbonitrile)Imine Tautomer (2-carbamoyl-3-hydroxythiophene)
H4 ~7.0-7.2 (d)~3.5-3.7 (d)~6.8-7.0 (d)
H5 ~6.8-7.0 (d)~3.3-3.5 (d)~7.2-7.4 (d)
OH/NH ~5.0-6.0 (br s)-~8.0-9.0 (br s, NH2), ~10.0-11.0 (br s, OH)
CH (keto) -~4.0-4.2 (s)-

Data is estimated based on values for similar 3-hydroxythiophene systems.[1]

Table 2: 13C NMR Spectroscopic Data (δ, ppm) in CDCl3

CarbonEnol Tautomer (this compound)Keto Tautomer (3-oxo-2,3-dihydrothiophene-2-carbonitrile)Imine Tautomer (2-carbamoyl-3-hydroxythiophene)
C2 ~100-105~50-55~155-160 (C=N)
C3 ~155-160~195-200 (C=O)~160-165 (C-OH)
C4 ~120-125~40-45~115-120
C5 ~125-130~35-40~130-135
CN ~115-120~115-120-
C=O (imine) --~165-170

Data is estimated based on values for similar 3-hydroxythiophene and thiophen-3(2H)-one systems.[1]

Table 3: Infrared (IR) Spectroscopic Data (cm-1)

Functional GroupEnol Tautomer (this compound)Keto Tautomer (3-oxo-2,3-dihydrothiophene-2-carbonitrile)Imine Tautomer (2-carbamoyl-3-hydroxythiophene)
O-H stretch ~3600 (sharp, free), ~3400-3200 (broad, H-bonded)-~3400-3200 (broad, OH)
N-H stretch --~3400 & ~3300 (two bands, NH2)
C≡N stretch ~2220-2260~2220-2260-
C=O stretch -~1700-1720~1650-1670 (amide C=O)
C=C stretch ~1600-1650-~1580-1620
C=N stretch --~1600-1640

Data is based on typical IR absorption frequencies for the respective functional groups.

Table 4: UV-Vis Spectroscopic Data

Tautomerλmax (nm)Molar Absorptivity (ε)Solvent
Enol Tautomer ~270-290HighEthanol
Keto Tautomer ~240-260ModerateHexane
Imine Tautomer ~300-320HighEthanol

Estimated values based on the electronic transitions of conjugated thiophene systems. The enol and imine tautomers are expected to have longer wavelength absorptions due to extended conjugation.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon chemical environments and establish the connectivity of atoms to differentiate between tautomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, and a longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in each tautomer, particularly the O-H, C=O, and C≡N stretching vibrations.

Methodology:

  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Liquid/Solution Samples (NaCl plates): Place a drop of the neat liquid or a concentrated solution of the sample between two sodium chloride (or potassium bromide) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet/NaCl plates).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their frequencies (in cm-1).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the electronic transitions and compare the extent of conjugation in the different tautomeric forms.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.

Tautomeric Equilibrium and Interconversion

The equilibrium between the tautomers of this compound is a dynamic process. The following diagram illustrates the relationship between the major enol and keto tautomers.

Tautomerism Enol This compound (Enol Form) Keto 3-Oxo-2,3-dihydrothiophene-2-carbonitrile (Keto Form) Enol->Keto Tautomerization

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Logical Workflow for Spectroscopic Comparison

The process of comparing the tautomers involves a systematic workflow that integrates different spectroscopic techniques.

Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Data_Comparison Comparison of Spectroscopic Data NMR->Data_Comparison IR->Data_Comparison UV_Vis->Data_Comparison Tautomer_Identification Identification of Tautomeric Forms Data_Comparison->Tautomer_Identification Conclusion Structural Elucidation Tautomer_Identification->Conclusion

Caption: Workflow for the spectroscopic comparison and identification of tautomers.

References

Navigating the Structural Maze: A Comparative Guide to the Analysis of 3-Hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of 3-hydroxythiophene-2-carbonitrile, a molecule of interest in medicinal chemistry. While a complete single-crystal X-ray diffraction study for this specific compound is not publicly available, this guide offers a detailed comparison of alternative analytical techniques, alongside a case study of a closely related analogue, to provide a thorough structural understanding.

This guide will delve into the spectroscopic characterization of this compound and present a detailed X-ray crystal structure analysis of a structural analogue, methyl-3-aminothiophene-2-carboxylate. By comparing the data and methodologies, researchers can gain valuable insights into the structural nuances of this class of compounds.

Spectroscopic and Structural Data at a Glance

To facilitate a clear comparison, the following tables summarize the key analytical data. Table 1 outlines the spectroscopic data available for 3-hydroxythiophene derivatives, providing a baseline for the characterization of this compound. Table 2 presents the crystallographic data for the analogue, methyl-3-aminothiophene-2-carboxylate, showcasing the detailed information obtainable from X-ray diffraction.

Table 1: Spectroscopic Data for 3-Hydroxythiophene Derivatives [1]

Parameter¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
H2 9.8098.0
H4 7.4 - 7.6119.9
H5 6.3 - 6.8124.4
C2 -95.2 - 117.8
C3 -148.7 - 164.4
C4 -116.4 - 122.5
C5 -119.5 - 140.9

Note: Data is generalized from a study on various 3-hydroxythiophene derivatives. Specific shifts for this compound may vary.

Table 2: Crystallographic Data for Methyl-3-aminothiophene-2-carboxylate [2][3]

ParameterValue
Chemical Formula C₆H₇NO₂S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.33 Å, b = 7.89 Å, c = 13.54 Å
α = 90°, β = 101.5°, γ = 90°
Volume 1500 ų
Z 8
Density (calculated) 1.40 g/cm³
Key Bond Lengths (Å) C-S: 1.71-1.74, C-N: 1.35, C=O: 1.22
**Key Bond Angles (°) **C-S-C: ~92°, O-C-C: ~120°

Illuminating the Structure: A Multi-faceted Approach

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.[4][5] However, in its absence for this compound, a combination of other powerful analytical techniques provides crucial structural information.

X-ray Crystal Structure Analysis: A Tale of an Analogue

To illustrate the power of X-ray crystallography, we examine the structure of methyl-3-aminothiophene-2-carboxylate, a close structural analogue of our target molecule.[2][3] The analysis reveals a monoclinic crystal system with the space group P2₁/c.[2][3] The thiophene ring is essentially planar, and the molecule exhibits significant intermolecular hydrogen bonding between the amino group and the carbonyl oxygen of neighboring molecules, influencing the overall crystal packing.[2][3] This detailed structural information, including precise bond lengths and angles, is invaluable for understanding intermolecular interactions and potential binding modes in a biological context.

Spectroscopic Characterization: Piecing Together the Puzzle

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the connectivity and chemical environment of atoms in a molecule. For 3-hydroxythiophene derivatives, the proton on the hydroxyl group typically appears as a broad singlet, while the thiophene ring protons exhibit characteristic chemical shifts and coupling constants that can be used to confirm the substitution pattern.[1][5] The ¹³C NMR spectrum provides information on the carbon skeleton, with the carbon atoms attached to the hydroxyl and cyano groups showing distinct chemical shifts.[1][5]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C=C and C-S stretching vibrations of the thiophene ring.[6][7][8]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For thiophene derivatives, common fragmentation pathways involve the cleavage of the thiophene ring and the loss of substituents.[9][10][11][12][13] The molecular ion peak would confirm the elemental composition of this compound.

Experimental Protocols: The "How-To" for Structural Elucidation

Detailed and rigorous experimental protocols are the bedrock of reliable structural analysis. Below are generalized procedures for the key techniques discussed.

Synthesis of this compound Derivatives

A representative synthesis for this class of compounds involves the reaction of an active methylene nitrile with a suitable thiophene precursor, followed by cyclization and functional group manipulation.[14][15][16]

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.[4]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[17][18][19][20] The crystal is rotated, and the diffraction pattern is recorded by a detector.[17][18][19][20]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to best fit the experimental data.[21][22][23][24]

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.[25]

Spectroscopic Analysis
  • NMR Spectroscopy: A solution of the compound in a deuterated solvent is placed in a high-field NMR spectrometer. ¹H and ¹³C spectra are acquired using standard pulse sequences.

  • IR Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The IR spectrum is then recorded.[8]

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.[12][13]

Visualizing the Workflow

To better understand the logical flow of structural analysis, the following diagrams illustrate the key processes.

experimental_workflow Experimental Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Xray Single Crystal X-ray Diffraction Purification->Xray If single crystals obtained Spec_Data Spectroscopic Data Interpretation Spectroscopy->Spec_Data Xray_Data Crystallographic Data Refinement & Validation Xray->Xray_Data Structure Final Structure Elucidation Spec_Data->Structure Xray_Data->Structure

Caption: Workflow for the synthesis and structural elucidation of a small molecule.

validation_pathway X-ray Crystal Structure Validation Pathway Data_Collection Diffraction Data Collection Structure_Solution Initial Structure Solution Data_Collection->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Validation->Refinement Iterative Process Final_Model Final Crystallographic Model Validation->Final_Model

Caption: The iterative process of X-ray crystal structure refinement and validation.

References

Comparative Docking Analysis of 3-Hydroxythiophene-2-carbonitrile Analogs as PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Novel PD-L1 Antagonists

This guide provides a comparative analysis of novel 3-hydroxythiophene-2-carbonitrile analogs as potent inhibitors of Programmed Death-Ligand 1 (PD-L1), a critical target in cancer immunotherapy. The data presented is based on in-silico molecular docking studies and in-vitro experimental validation, offering a comprehensive overview of their potential as therapeutic agents. This guide directly compares a novel thiophene-based compound with a well-established PD-L1 antagonist, BMS1166, to highlight its efficacy and potential advantages.

Data Presentation: Performance Against PD-L1

The following table summarizes the key quantitative data for the this compound analog and the reference compound, BMS1166. The data includes binding affinity (kD) to human PD-L1 (hPD-L1) and the half-maximal inhibitory concentration (IC50) for the disruption of the PD-1/PD-L1 interaction.[1] Lower values in both metrics indicate higher potency.

Compound IDScaffoldBinding Affinity (kD) to hPD-L1 (nM)PD-1/PD-L1 Interaction Inhibition (IC50, nM)
4a 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile~274.97
9a Fluorine derivative of BMS1166~82.01
9b BMS1166 (Reference)Not explicitly stated, used as control3.78

Key Findings

The novel 2-hydroxy-4-phenylthiophene-3-carbonitrile analog 4a demonstrates potent inhibition of the PD-1/PD-L1 interaction with an IC50 value of 4.97 nM.[1] This inhibitory activity is comparable to the well-characterized PD-L1 antagonist, BMS1166 (9b ), which has an IC50 of 3.78 nM.[1] While the fluorine derivative of BMS1166 (9a ) shows a slightly higher potency with an IC50 of 2.01 nM and a stronger binding affinity (kD of ~8 nM), the thiophene analog 4a (kD of ~27 nM) still represents a highly promising scaffold for the development of new PD-L1 inhibitors.[1]

Computational docking studies confirmed that the novel thiophene analogs share a similar binding mode to the BMS compounds within the PD-L1 dimer.[1][2] The binding occurs in a hydrophobic tunnel formed at the interface of the PD-L1 dimer, effectively preventing its interaction with the PD-1 receptor.[3]

Experimental Protocols

The following section outlines the generalized methodologies for the key experiments cited in the comparative analysis of this compound analogs.

Molecular Docking Protocol (Generalized)

Molecular docking simulations are performed to predict the binding conformation and affinity of a ligand to a target protein. A common workflow using software like AutoDock Vina is as follows:

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., human PD-L1 dimer, PDB ID: 6R3K) is obtained from the Protein Data Bank.[1][2] Using molecular modeling software such as AutoDock Tools, water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.[4] The prepared protein structure is saved in a PDBQT file format.

  • Ligand Preparation: The 2D structures of the this compound analogs are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then prepared by assigning rotatable bonds, merging non-polar hydrogens, and assigning partial charges. The final ligand structures are also saved in the PDBQT format.

  • Grid Box Generation: A 3D grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact. This defines the search space for the docking simulation.

  • Docking Simulation: The docking calculation is performed using a program like AutoDock Vina. The algorithm explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity (docking score) for each pose.[5] The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.[5]

  • Analysis of Results: The results are a series of binding poses for each ligand, ranked by their docking scores (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. These poses are then visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

PD-1/PD-L1 Blockade Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This in-vitro assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

  • Principle: The assay uses recombinant PD-1 and PD-L1 proteins, each tagged with a different component of a FRET (Förster Resonance Energy Transfer) pair. When PD-1 and PD-L1 interact, the FRET pair is brought into proximity, generating a detectable signal.

  • Procedure: The tagged PD-1 and PD-L1 proteins are incubated together in the presence of varying concentrations of the test compound (e.g., the thiophene analogs).

  • Measurement: The HTRF signal is measured using a plate reader.

  • Analysis: Inhibitory compounds will disrupt the PD-1/PD-L1 interaction, leading to a decrease in the HTRF signal. The IC50 value is then calculated from the dose-response curve, representing the concentration of the compound required to inhibit the interaction by 50%.[1]

Mandatory Visualization

PD1_PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation (Activation Signal) Inhibition Inhibition of T-Cell Activation PD1->Inhibition Inhibitor Thiophene Analog (PD-L1 Inhibitor) Inhibitor->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of inhibition by thiophene analogs.

Docking_Workflow PDB 1. Protein Structure (e.g., PDB: 6R3K) PrepProtein 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligand 2. Ligand Structure (Thiophene Analog) PrepLigand 4. Ligand Preparation (Define Rotatable Bonds) Ligand->PrepLigand Grid 5. Grid Box Generation (Define Active Site) PrepProtein->Grid Docking 6. Molecular Docking (AutoDock Vina) PrepLigand->Docking Grid->Docking Analysis 7. Results Analysis (Binding Energy & Pose) Docking->Analysis

Caption: A typical workflow for a molecular docking experiment.

References

Unveiling the Structure of 3-Hydroxythiophene-2-carbonitrile Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides a comprehensive comparison of the structural elucidation of products derived from the reactions of 3-hydroxythiophene-2-carbonitrile, supported by experimental data and detailed protocols.

The versatile scaffold of this compound serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry. Its ambident nucleophilic character, arising from the tautomeric equilibrium between the hydroxy and keto forms, allows for reactions with a range of electrophiles. This guide focuses on two primary reaction pathways: O-alkylation and O-acylation, providing a detailed analysis of the structural confirmation of the resulting products.

Tautomerism: The Key to Reactivity

This compound exists in a tautomeric equilibrium between its enol (this compound) and keto (3-oxo-2,3-dihydrothiophene-2-carbonitrile) forms. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents. The presence of the enolate form in basic conditions is crucial for its reactivity towards electrophiles.

Diagram of the tautomeric equilibrium of this compound.

tautomerism This compound This compound (Enol form) 3-oxo-2,3-dihydrothiophene-2-carbonitrile 3-Oxo-2,3-dihydrothiophene-2-carbonitrile (Keto form) This compound->3-oxo-2,3-dihydrothiophene-2-carbonitrile Tautomerization

Caption: Tautomeric equilibrium of this compound.

Comparative Analysis of Reaction Products

This section details the synthesis and structural characterization of the O-alkylated and O-acylated products of this compound. While specific experimental data for the direct reactions of this compound is not extensively reported in publicly available literature, this guide presents expected outcomes based on the known reactivity of 3-hydroxythiophenes and provides generalized experimental protocols.[1]

O-Alkylation: Synthesis of 3-Alkoxythiophene-2-carbonitriles

The reaction of this compound with alkylating agents, such as alkyl halides, in the presence of a base is expected to yield the corresponding 3-alkoxythiophene-2-carbonitrile. The enolate generated in situ acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

General Reaction Pathway for O-Alkylation

O_Alkylation cluster_reactants Reactants cluster_product Product start This compound product 3-Alkoxythiophene-2-carbonitrile start->product O-Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base base->product

Caption: General workflow for the O-alkylation of this compound.

Table 1: Expected Spectroscopic Data for 3-Methoxythiophene-2-carbonitrile

Spectroscopic Technique Expected Key Features
¹H NMR Singlet for the methoxy protons (~3.9 ppm), two doublets for the thiophene ring protons.
¹³C NMR Signal for the methoxy carbon (~58 ppm), signals for the thiophene ring carbons, and a signal for the nitrile carbon (~115 ppm).
IR Spectroscopy C≡N stretching vibration (~2220 cm⁻¹), C-O-C stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product.
O-Acylation: Synthesis of 3-Acyloxythiophene-2-carbonitriles

Similarly, O-acylation can be achieved by reacting this compound with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base to facilitate the formation of the nucleophilic enolate.

General Reaction Pathway for O-Acylation

O_Acylation cluster_reactants Reactants cluster_product Product start This compound product 3-Acyloxythiophene-2-carbonitrile start->product O-Acylation acyl_halide Acyl Halide (RCO-X) acyl_halide->product base Base base->product

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3-Hydroxythiophene-2-carbonitrile-Based Compounds and Their Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxythiophene-2-carbonitrile scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Its structural features allow for diverse substitutions, enabling the tuning of potency and selectivity against various kinase targets. However, a critical aspect of developing safe and effective kinase inhibitors is understanding their cross-reactivity profile across the human kinome. This guide provides a comparative overview of the cross-reactivity of thiophene-based compounds, with a focus on derivatives related to the this compound core, and presents supporting experimental data and methodologies to aid in the design of more selective therapeutics.

Understanding the Importance of Cross-Reactivity Profiling

Most small molecule drugs interact with multiple targets, a phenomenon known as polypharmacology. While this can sometimes be beneficial, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures.[1] Kinase inhibitors, in particular, are prone to cross-reactivity due to the conserved nature of the ATP-binding site across the kinome.[2] Therefore, early and comprehensive cross-reactivity profiling is essential to identify potential liabilities and to guide the optimization of lead compounds.

Comparative Cross-Reactivity Data of Thiophene-Based Kinase Inhibitors

Compound ClassPrimary Target(s)Off-Target(s)IC50 / % InhibitionReference
Thieno[3,2-b]pyridine-6-carbonitrilesSrcLck, AblData not specified in abstract[3]
Thiophene/thieno[2,3-d]pyrimidinesFLT3Other kinasesIC50 against FLT3: 32.435 µM (Compound 5)[4]
3-(Thiophen-2-ylthio)pyridinesFGFR2, FGFR3, EGFR, JAK, RONIGF-1RIC50 values ranging from 2.14 to 12.20 μM[5]
Thiophene-3-carboxamide selenidesEGFROther kinasesIC50 against EGFR: 94.44 nM (Compound 16e)[6][7]
ThienopyrimidinesPI3KαmTORIC50 against PI3Kα: 9.47 µM (Compound 9a)[8]

Table 1: Overview of Kinase Inhibition by Various Thiophene-Based Compound Classes. This table highlights the diverse primary targets of thiophene derivatives and indicates that cross-reactivity is a common feature. The specific off-targets and the extent of inhibition vary significantly with the detailed substitution pattern around the thiophene core.

Compound IDTarget KinaseIC50 (µM)
Compound 5 (Thieno[2,3-d]pyrimidine derivative) FLT332.435
Compound 8 (Thieno[2,3-d]pyrimidine derivative) FLT340.55
Compound 9b (Thieno[2,3-d]pyrimidine derivative) FLT339.61
Compound 10 (Thieno[2,3-d]pyrimidine derivative) FLT340.04

Table 2: FLT3 Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives. This table provides a more detailed look at the structure-activity relationship for a specific thiophene scaffold against the Fms-like tyrosine kinase 3 (FLT3).[4]

Compound IDTarget KinaseIC50 (µM)
Compound 22 (3-(Thiophen-2-ylthio)pyridine derivative) FGFR22.14
FGFR3>10
EGFR12.20
Janus Kinase>10
RON6.85

Table 3: Multi-Target Inhibition Profile of a 3-(Thiophen-2-ylthio)pyridine Derivative. This table illustrates the polypharmacology of a thiophene-based inhibitor, showing potent activity against some kinases while being less active against others.[5]

Experimental Protocols for Cross-Reactivity Profiling

Accurate and reproducible experimental data are the foundation of any meaningful comparison. Below are detailed methodologies for key experiments used in the cross-reactivity profiling of kinase inhibitors.

Kinase Inhibition Assays

Objective: To determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

Example Protocol: ADP-Glo™ Kinase Assay

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a reaction buffer (e.g., 50mM Tris, pH 7.5, 150mM NaCl, 0.25mM DTT).

    • Add the this compound-based compound or other test inhibitors at various concentrations.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Chemoproteomics-Based Profiling

Objective: To identify the protein targets of a compound in a complex biological sample, such as a cell lysate, providing a broad view of its selectivity.

Example Protocol: Kinobeads Competitive Pull-Down Assay

This method uses immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. The test compound's binding to its targets is then measured by its ability to compete with the kinobeads.

  • Cell Lysate Preparation:

    • Culture and harvest cells (e.g., cancer cell lines).

    • Lyse the cells to release the proteome.

    • Determine the total protein concentration of the lysate.

  • Competitive Binding:

    • Incubate the cell lysate with increasing concentrations of the this compound-based compound.

    • Add the kinobeads to the lysate and incubate to allow the unbound kinases to bind to the beads.

  • Protein Enrichment and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis and Data Quantification:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

    • The abundance of each kinase in the pull-down will decrease as the concentration of the competing compound increases, allowing for the determination of binding affinities.[5][9]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in cross-reactivity profiling, the following diagrams are provided.

Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., ADP-Glo) cluster_proteomic Chemoproteomics (e.g., Kinobeads) b_start Kinase Reaction Setup b_inhibitor Add Test Compound b_start->b_inhibitor b_incubation Incubation b_inhibitor->b_incubation b_detection ADP Detection b_incubation->b_detection b_readout Luminescence Reading b_detection->b_readout b_analysis IC50 Determination b_readout->b_analysis p_start Cell Lysate Preparation p_inhibitor Incubate with Test Compound p_start->p_inhibitor p_pulldown Kinobeads Pulldown p_inhibitor->p_pulldown p_wash Wash Beads p_pulldown->p_wash p_digest Protein Digestion p_wash->p_digest p_ms LC-MS/MS Analysis p_digest->p_ms p_analysis Target Identification & Affinity p_ms->p_analysis

Figure 1: A generalized workflow for biochemical and chemoproteomic cross-reactivity profiling.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS Compound Thiophene-Based Inhibitor Compound->RTK RAF RAF Compound->RAF Potential Off-Target RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 2: A simplified signaling pathway illustrating on- and potential off-target inhibition.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential as kinase inhibitors. While the available data indicates that these compounds can be potent against their intended targets, cross-reactivity is an inherent challenge that must be addressed through rigorous profiling. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is crucial for the successful development of next-generation kinase inhibitors with improved safety and efficacy. The information and methodologies presented in this guide are intended to support researchers in this endeavor, facilitating more informed decision-making in the drug discovery process.

References

Benchmarking 3-Hydroxythiophene-2-Carbonitrile-Based Materials Against Established PD-L1 Inhibitor Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Guide

In the landscape of cancer immunotherapy, the development of small molecule inhibitors targeting the programmed death-ligand 1 (PD-L1) is a focal point of research. This guide provides a comprehensive performance comparison of a novel 3-hydroxythiophene-2-carbonitrile-based material against the well-established standard, BMS-1166, and other notable small molecule PD-L1 inhibitors. The data presented herein is collated from peer-reviewed studies and is intended to offer an objective benchmark for researchers engaged in the discovery and development of next-generation cancer therapeutics.

Performance Benchmarks: Quantitative Data Summary

The inhibitory activity of this compound derivatives and standard PD-L1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd). The following tables summarize the performance data obtained from in vitro assays.

CompoundTypeIC50 (nM)Binding Affinity (Kd) (nM)Assay Method
2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile (Compound 4a)This compound Derivative4.97~27HTRF Assay
BMS-1166 (Compound 9b)Standard Small Molecule Inhibitor3.78Not Reported in this studyHTRF Assay
Fluorine derivative of BMS-1166 (Compound 9a)Standard Small Molecule Inhibitor2.01~8HTRF Assay

Table 1: Performance of a this compound Derivative against BMS-1166 Standards.[1]

CompoundIC50 (nM)Assay Method
BMS-11661.4HTRF Assay
INCB086550Low nanomolar rangeHTRF Assay
EvixapodlinLow nanomolar rangeHTRF Assay
MAX-10181Low nanomolar rangeHTRF Assay
Compound 2kMore potent than BMS-1166Cell-based Assay
CCX4503Nanomolar rangeHTRF Assay
Compound 7992.3HTRF Assay

Table 2: IC50 Values of Various Standard Small Molecule PD-L1 Inhibitors.

Experimental Protocols

A detailed understanding of the methodologies used to generate the performance data is crucial for accurate interpretation and replication of results.

Synthesis of 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile (Compound 4a)

The synthesis of the this compound derivative involves a multi-step process. A key reaction is the Suzuki coupling of (2,3-dihydrobenzo[b][2][3]dioxin-6-yl)boronic acid and (3-bromo-2-methylphenyl)methanol to yield compound 5. This is followed by a chlorination reaction to afford compound 6. Subsequently, a nucleophilic substitution with 5-chloro-2,4-dihydroxybenzaldehyde is performed to obtain compound 7. A final nucleophilic substitution with 3-(chloromethyl)benzonitrile yields the final product.[1]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

The HTRF assay is a common method for quantifying the inhibition of the PD-1/PD-L1 interaction.[2]

Principle: This assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like d2). In the absence of an inhibitor, the binding of tagged PD-1 and PD-L1 proteins brings the donor and acceptor into close proximity, resulting in a high FRET signal. When an inhibitor disrupts this interaction, the distance between the fluorophores increases, leading to a decrease in the FRET signal.[4]

General Protocol:

  • Plate Preparation: The assay is typically performed in a 96- or 384-well low-volume white plate.[2]

  • Compound Dispensing: Test compounds, standards, and controls (e.g., DMSO for negative control) are dispensed into the wells.

  • Protein Addition: Tagged recombinant human PD-1 and PD-L1 proteins are added to the wells.

  • HTRF Reagent Addition: HTRF detection reagents (anti-tag antibodies labeled with the donor and acceptor fluorophores) are added. These can be pre-mixed for a single addition step.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Reading: The fluorescence signal is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.

Mandatory Visualizations

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.

PD1_PDL1_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC cluster_inhibitors Inhibitors TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K Activation Signal RAS Ras/MEK/ERK Pathway TCR->RAS Activation Signal PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits Inhibition Inhibition of T-Cell Activation PD1->Inhibition Suppresses T-Cell Function SHP2->PI3K Dephosphorylates (Inhibits) SHP2->RAS Dephosphorylates (Inhibits) Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K->Activation RAS->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding Thiophene 3-Hydroxythiophene- 2-carbonitrile Derivative Thiophene->PDL1 Blocks Interaction BMS1166 BMS-1166 (Standard) BMS1166->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and inhibitor action.

Experimental Workflow: HTRF Assay

The diagram below outlines the general workflow for the HTRF assay used to screen for PD-1/PD-L1 inhibitors.

HTRF_Workflow start Start dispense_compounds Dispense Test Compounds, Standards, and Controls into 384-well plate start->dispense_compounds add_proteins Add Tagged PD-1 and PD-L1 Proteins dispense_compounds->add_proteins add_reagents Add HTRF Detection Reagents (Donor & Acceptor Fluorophores) add_proteins->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_plate Read Plate with HTRF-compatible Reader incubate->read_plate analyze_data Analyze Data: Calculate Ratio and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: HTRF assay workflow for PD-1/PD-L1 inhibition.

References

Safety Operating Guide

Prudent Disposal of 3-Hydroxythiophene-2-carbonitrile in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Hydroxythiophene-2-carbonitrile is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on the chemical structure, which includes a thiophene ring, a hydroxyl group, and a nitrile group, this compound should be treated as a hazardous waste. The nitrile functional group suggests potential toxicity, while the organic nature of the molecule indicates it is likely combustible.

Inferred Hazard Profile

To establish a conservative and safe disposal plan, the hazard profiles of structurally related chemicals have been reviewed. The following table summarizes the key hazards associated with compounds similar to this compound, providing a basis for its inferred hazard profile.

Hazard CategoryInferred Hazard for this compoundBasis from Structurally Similar Compounds (e.g., Thiophene-2-carbonitrile, various substituted thiophenes)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Many organic nitriles are classified as acutely toxic.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1]Similar thiophene derivatives are known skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]A common hazard for many organic chemicals.
Flammability Combustible solid.The presence of a carbon-based ring structure and functional groups suggests combustibility.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Many organic compounds exhibit aquatic toxicity.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][4]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), as hazardous waste.

  • Segregate this waste stream from other laboratory wastes to avoid inadvertent reactions. Do not mix with strong acids, bases, or oxidizing agents.[5]

2. Containerization:

  • Use a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[5]

  • The container must be in good condition, free from cracks or leaks.[5]

  • For solid waste, a clearly labeled, sealed bag can be used before placement in the final waste container.

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste.

  • Note the date when the waste was first added to the container.

  • List any other components in the waste mixture, with percentages if known.

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Ensure the storage area is well-ventilated, away from heat sources, and separate from incompatible materials.

5. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][5]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Select & Seal in Compatible Container Segregate->Containerize Label Label Container (Contents, Date, Hazards) Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request Waste Pickup (via EHS/Contractor) Store->Request End Proper Disposal by Licensed Facility Request->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.

References

Personal protective equipment for handling 3-Hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Hydroxythiophene-2-carbonitrile was not located. The following guidance is based on the safety data of structurally similar compounds, including various thiophene and nitrile derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Flammability: May be a flammable liquid and vapor.[4]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2][3]

  • H225: Highly flammable liquid and vapor.

  • H412: Harmful to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.[5]
Skin Protection Gloves: Nitrile gloves are recommended for incidental contact.[6] For prolonged or direct contact, thicker, chemical-resistant gloves should be used. Always inspect gloves for integrity before use and change them immediately if contaminated.[7] Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[5] Clothing: Wear long pants and closed-toe shoes.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient or during large-scale operations, a NIOSH-approved respirator with appropriate cartridges should be used.[5]

Engineering Controls

Control TypeDescription
Ventilation All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
Safety Equipment An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Ignition Source Control Due to the potential for flammability, keep the compound away from open flames, hot surfaces, and sparks.[4] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[4]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for laboratory safety.

  • Preparation:

    • Review the safety information and establish a designated work area within a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

  • Handling:

    • Wear appropriate PPE at all times.

    • Avoid direct contact with skin and eyes.[1]

    • Do not inhale dust or vapors.[2]

    • Use the smallest quantity of material necessary for the experiment.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate the work area and any equipment used.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the chemical.[1][8]

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.[8]

  • Disposal: Dispose of chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour down the drain.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Proceed to Handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area & Equipment handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Standard laboratory workflow for handling hazardous chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxythiophene-2-carbonitrile
Reactant of Route 2
3-Hydroxythiophene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.